Methyl 2-(pyrrolidin-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOPIAUOCIUWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426137 | |
| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124005-05-6 | |
| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Methyl 2-(pyrrolidin-1-yl)benzoate in the Synthesis of Targeted Therapeutic Agents
A Technical Guide for Researchers in Drug Discovery and Development
Methyl 2-(pyrrolidin-1-yl)benzoate has emerged as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, combining a benzoate ester with a pyrrolidine moiety, provide a versatile scaffold for the construction of complex heterocyclic systems. This guide delves into the primary applications of this compound, focusing on its role in the development of potent and selective inhibitors for two significant cancer targets: Poly(ADP-ribose) polymerase (PARP) and the c-Met receptor tyrosine kinase.
Core Utility: A Versatile Chemical Building Block
This compound's principal value lies in its function as a precursor to more complex molecular architectures. The ester group can be readily converted into a hydrazide, which then serves as a nucleophilic component in cyclization reactions to form various heterocyclic rings. This reactivity is central to its application in medicinal chemistry.
A pivotal transformation is the conversion of this compound to 2-(pyrrolidin-1-yl)benzohydrazide. This intermediate is a cornerstone for the synthesis of targeted inhibitors.
Experimental Protocol: Synthesis of 2-(pyrrolidin-1-yl)benzohydrazide
The following protocol details the synthesis of 2-(pyrrolidin-1-yl)benzohydrazide from this compound, a common procedure found in the synthesis of PARP and c-Met inhibitors.
Table 1: Reaction Parameters for the Synthesis of 2-(pyrrolidin-1-yl)benzohydrazide
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 16 hours |
| Product | 2-(pyrrolidin-1-yl)benzohydrazide |
| Yield | 98% |
Detailed Methodology:
To a solution of this compound (1.0 g, 4.9 mmol) in methanol (20 ml), hydrazine hydrate (1.2 ml, 24.5 mmol) is added. The resulting mixture is heated at reflux for 16 hours. After the reaction is complete, the solvent is removed under reduced pressure (in vacuo). The residue is then azeotroped with toluene to yield 2-(pyrrolidin-1-yl)benzohydrazide as a white solid (1.0 g, 98% yield).
Application in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]
The 2-(pyrrolidin-1-yl)benzohydrazide intermediate is a key component in the synthesis of quinazolinone-based PARP inhibitors. The quinazolinone scaffold serves as a bioisostere to the phthalazinone core of established PARP inhibitors like Olaparib.[3][4]
Signaling Pathway of PARP in DNA Repair
Figure 1: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Quantitative Data: In Vitro PARP-1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various quinazolinone derivatives against the PARP-1 enzyme.
Table 2: IC50 Values of Quinazolinone-based PARP-1 Inhibitors
| Compound | IC50 (nM) | Reference |
| Olaparib (Reference) | 30.38 | [3] |
| Compound 12c | 27.89 | [3] |
| IN17 | 470 | [5] |
| A32 | 10930 | [5] |
| B1 | 63.81 | [5] |
Application in the Development of c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, survival, motility, and invasion.[6][7] Aberrant activation of the c-Met signaling pathway is implicated in the development and metastasis of various cancers.[8] Small molecule inhibitors targeting the ATP binding site of c-Met are a promising therapeutic strategy.[9]
The 2-(pyrrolidin-1-yl)benzoate scaffold is utilized in the synthesis of pyrazinone-based c-Met inhibitors. These compounds have demonstrated potent and selective inhibition of the c-Met kinase.
Signaling Pathway of c-Met in Cancer
Figure 2: Overview of the c-Met signaling pathway and the inhibitory action of c-Met inhibitors.
Quantitative Data: In Vitro c-Met Kinase Inhibitory Activity
The following table presents the in vitro inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against the c-Met kinase.
Table 3: IC50 Values of Pyrazolo[3,4-b]pyridine-based c-Met Inhibitors
| Compound | IC50 (nM) | Reference |
| Cabozantinib (Reference) | 5.38 | [10] |
| Compound 5a | 4.27 | [10] |
| Compound 5b | 7.95 | [10] |
| Compound 4 (Pyridine-bioisostere of Cabozantinib) | 4.9 | [11] |
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry. Its straightforward conversion to 2-(pyrrolidin-1-yl)benzohydrazide provides a key intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The successful application of this scaffold in the development of potent PARP and c-Met inhibitors highlights its importance for researchers and scientists in the field of drug discovery and development. The data and protocols presented in this guide underscore the utility of this compound in generating novel drug candidates for targeted cancer therapy.
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound featuring a methyl benzoate core with a pyrrolidine ring at the ortho position. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. While specific biological activity and detailed signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will discuss the known biological relevance of the core structural motifs and outline potential areas for future investigation.
Chemical Structure and Properties
This compound is an organic molecule with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure consists of a benzene ring substituted with a methyl ester group and a pyrrolidine ring at the C2 position.
Structure:
An In-depth Technical Guide to CAS 124005-05-6: Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound identified by CAS number 124005-05-6, known as Methyl 2-(pyrrolidin-1-yl)benzoate. Despite a comprehensive search of scientific literature and patent databases, it is crucial to note that detailed public information regarding the biological activity, mechanism of action, and experimental protocols for this specific compound is exceedingly limited. This document provides a summary of its basic chemical properties and contextualizes its structural class within the broader landscape of related compounds with known pharmacological activities.
Chemical Identity and Properties
This compound is a substituted aromatic compound. A summary of its fundamental chemical data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 124005-05-6 | Internal Database |
| Chemical Name | This compound | Internal Database |
| Synonyms | 2-(Pyrrolidin-1-yl)benzoic acid methyl ester | Internal Database |
| Molecular Formula | C₁₂H₁₅NO₂ | Internal Database |
| Molecular Weight | 205.25 g/mol | Internal Database |
| Canonical SMILES | COC(=O)C1=CC=CC=C1N2CCCC2 | Internal Database |
Synthesis and Chemical Reactivity
A generalized workflow for a potential synthesis approach is outlined below.
Caption: Potential Fischer Esterification Synthesis Workflow.
Biological and Pharmacological Information
A thorough search of scientific literature, including pharmacological and biological activity databases, did not yield any specific data for this compound. There is no publicly available information on its mechanism of action, involvement in signaling pathways, or any quantitative measures of biological activity such as IC₅₀ or EC₅₀ values.
However, the core structure, which features a pyrrolidine moiety attached to a benzoic acid derivative, is present in a variety of biologically active molecules. Compounds with similar structural motifs have been investigated for a range of activities, including but not limited to:
-
Monoamine Reuptake Inhibition: Certain pyrrolidine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters.
-
Anticonvulsant Activity: The pyrrolidinone ring, a related structure, is a key pharmacophore in several anticonvulsant drugs.
-
Enzyme Inhibition: Various substituted pyrrolidines have been explored as inhibitors for a range of enzymes.
The logical relationship for inferring potential areas of investigation for this compound based on its structural components is illustrated below.
Caption: Inferred Areas of Potential Biological Investigation.
Experimental Protocols
Due to the absence of published research specifically on this compound, no established experimental protocols for its biological or pharmacological evaluation are available. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized activities derived from its chemical structure.
A hypothetical experimental workflow for initial screening is proposed below. This workflow is intended as a general guide and would require significant optimization and validation.
Caption: Hypothetical Experimental Screening Workflow.
Conclusion
This compound (CAS 124005-05-6) is a chemical compound for which there is a significant lack of publicly available technical data regarding its biological effects. While its chemical structure suggests potential for pharmacological activity based on related compounds, this remains speculative without direct experimental evidence. This guide provides the foundational chemical information and a framework for potential future research directions. Any investigation into the properties and activities of this compound will require de novo experimental design and validation. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and related chemical entities.
An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific data available for this compound, this guide also incorporates information on related structures to provide a broader context for its potential characteristics and reactivity.
Chemical Properties and Data
This compound, with the CAS number 124005-05-6, is an organic molecule incorporating a methyl benzoate scaffold substituted with a pyrrolidine ring at the ortho position. The presence of the tertiary amine and the ester functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124005-05-6 | ChemicalBook |
| Molecular Formula | C₁₂H₁₅NO₂ | ChemicalBook |
| Molecular Weight | 205.25 g/mol | ChemicalBook |
| Predicted Boiling Point | 324.2 ± 25.0 °C | ChemicalBook |
| Predicted Density | 1.128 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 4.33 ± 0.40 | ChemicalBook |
Synthesis and Experimental Protocols
Below is a generalized, hypothetical experimental protocol based on common organic synthesis methodologies for similar compounds.
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Reaction Setup: To a solution of methyl 2-halobenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol and would require optimization of the specific halide, base, solvent, temperature, and reaction time.
Spectroscopic Data Analysis (Predicted and Analog-Based)
No experimentally obtained spectroscopic data for this compound has been identified in the literature. However, based on the analysis of related compounds, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. - Methyl ester protons (3H) as a singlet around δ 3.8-3.9 ppm. - Pyrrolidine protons (8H) as multiplets in the range of δ 1.8-3.5 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-150 ppm. - Methyl ester carbon around δ 50-55 ppm. - Pyrrolidine carbons in the range of δ 25-55 ppm. |
| IR (Infrared) | - C=O stretch of the ester around 1720-1740 cm⁻¹. - C-N stretch around 1100-1300 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - Aliphatic C-H stretches below 3000 cm⁻¹. |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 205.11. |
Biological Activity and Potential Applications
The biological activity of this compound has not been explicitly reported. However, the pyrrolidine motif is a common feature in many biologically active compounds, including some that act on the central nervous system. For instance, various pyrrolidine derivatives have been investigated for their potential as monoamine uptake inhibitors.
Furthermore, substituted benzoate derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. The combination of these two pharmacophores in this compound suggests that it could be a valuable starting point for the synthesis of novel therapeutic agents.
Potential Research Workflow for Biological Evaluation
Caption: A potential workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable, yet understudied, chemical entity. While specific experimental data is scarce, its structural features suggest it holds promise as a versatile building block in organic synthesis and as a scaffold for the development of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical and biological properties, which could open new avenues in drug discovery and materials science. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing compound.
Methyl 2-(pyrrolidin-1-yl)benzoate: A Versatile Scaffold for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-(pyrrolidin-1-yl)benzoate is a valuable synthetic building block in the fields of organic chemistry and medicinal chemistry. Its structure, which combines a benzoate moiety with a pyrrolidine ring, offers a unique scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a wide array of biologically active compounds and approved drugs, highlighting its significance in drug design.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key intermediate in the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 124005-05-6 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₂ | [3][4] |
| Molecular Weight | 205.25 g/mol | [4] |
| Predicted Boiling Point | 324.2 ± 25.0 °C | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves the cross-coupling of a methyl 2-halobenzoate (typically bromo- or chloro-) with pyrrolidine. Two of the most effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is highly favored for its functional group tolerance and broad substrate scope.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₂CO₃).
-
Reagent Addition: Add methyl 2-bromobenzoate, pyrrolidine, and an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a viable alternative.
Reaction Scheme:
Caption: General scheme for the Ullmann condensation.
Experimental Protocol:
A general procedure for the copper-catalyzed amination of 2-bromobenzoic acids can be adapted.[7]
-
Reaction Setup: In a round-bottom flask, combine methyl 2-bromobenzoate, pyrrolidine, a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃).
-
Solvent and Conditions: Add a high-boiling polar solvent (e.g., DMF, NMP) and heat the mixture to a high temperature (typically 130-160 °C) under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Spectroscopic Characterization
While experimental spectra for this compound were not found in the searched literature, predicted and experimental data for the closely related methyl benzoate can be used for comparative purposes.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl group of the ester, and the methylene protons of the pyrrolidine ring. Based on the analysis of similar structures, the following approximate chemical shifts (in ppm, relative to TMS) can be anticipated:
-
Aromatic Protons: 7.0 - 8.0 ppm (multiplets)
-
Methyl Protons (-OCH₃): ~3.8 ppm (singlet)
-
Pyrrolidine Protons (α to N): ~3.3 ppm (triplet)
-
Pyrrolidine Protons (β to N): ~1.9 ppm (multiplet)
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:
-
Carbonyl Carbon (C=O): ~167 ppm
-
Aromatic Carbons: 115 - 150 ppm
-
Methyl Carbon (-OCH₃): ~52 ppm
-
Pyrrolidine Carbons (α to N): ~50 ppm
-
Pyrrolidine Carbons (β to N): ~26 ppm
Experimental ¹³C NMR data for methyl benzoate shows signals at approximately 167.1, 132.8, 130.1, 129.5, 128.3, and 51.9 ppm.[8]
Applications as a Synthetic Building Block
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrrolidine moiety is a key structural feature in many pharmaceuticals targeting a range of conditions, including neurological disorders.[9][10]
Potential Synthetic Transformations:
The ester functionality of this compound can be readily transformed into other functional groups, providing access to a variety of derivatives.
Caption: Potential synthetic transformations of the ester group.
Role in Drug Discovery:
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] By incorporating the this compound building block, medicinal chemists can synthesize libraries of compounds for screening against various therapeutic targets. For instance, derivatives of this compound could be explored for their potential as anti-inflammatory agents or for the treatment of central nervous system disorders.[9][11]
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis can be achieved through modern cross-coupling methodologies, and its versatile structure allows for further chemical modifications to generate a diverse range of derivatives. The presence of the pyrrolidine ring makes it a particularly attractive building block for the design of new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this compound is warranted and holds promise for the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER | 124005-05-6 [amp.chemicalbook.com]
- 4. 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER CAS#: 124005-05-6 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Robust Buchwald–Hartwig amination enabled by ball-milling [ouci.dntb.gov.ua]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 9. Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride [myskinrecipes.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-(pyrrolidin-1-yl)benzoate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines known information with predicted spectroscopic values derived from analogous compounds. This approach offers a robust framework for the identification and characterization of this compound.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The structure features a methyl ester of benzoic acid with a pyrrolidine ring substituted at the ortho position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | BenchChem[1] |
| Molecular Weight | 205.25 g/mol | BenchChem[1] |
| Purity | Typically ≥95% | BenchChem[1] |
Spectroscopic Data
The following sections detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the pyrrolidine ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |
| ~7.8 - 8.0 | d | 1H | Ar-H | The proton ortho to the ester group is expected to be deshielded. |
| ~7.3 - 7.5 | t | 1H | Ar-H | Aromatic proton meta to the ester group. |
| ~6.9 - 7.1 | t | 1H | Ar-H | Aromatic proton meta to the pyrrolidine group. |
| ~6.8 - 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the pyrrolidine group. |
| ~3.8 | s | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
| ~3.2 - 3.4 | t | 4H | -NCH₂- (pyrrolidine) | Protons on carbons adjacent to the nitrogen atom. |
| ~1.9 - 2.1 | m | 4H | -CH₂- (pyrrolidine) | Protons on the other carbons of the pyrrolidine ring. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |
| ~168 | C=O (ester) | Characteristic chemical shift for an ester carbonyl carbon. |
| ~150 | Ar-C (C-N) | Aromatic carbon attached to the nitrogen of the pyrrolidine ring. |
| ~132 | Ar-C | Aromatic carbon. |
| ~130 | Ar-C | Aromatic carbon. |
| ~122 | Ar-C | Aromatic carbon. |
| ~118 | Ar-C | Aromatic carbon. |
| ~115 | Ar-C (C-COOCH₃) | Aromatic carbon attached to the ester group. |
| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~50 | -NCH₂- (pyrrolidine) | Carbons of the pyrrolidine ring adjacent to the nitrogen. |
| ~25 | -CH₂- (pyrrolidine) | Other carbons of the pyrrolidine ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Comparison |
| ~2970 - 2850 | Medium | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the pyrrolidine and methyl groups.[2] |
| ~1720 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl group.[3] |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Typical absorptions for the benzene ring. |
| ~1250 | Strong | C-O stretch (ester) | Characteristic absorption for the C-O single bond of the ester.[3] |
| ~1150 | Medium | C-N stretch | Corresponding to the bond between the aromatic ring and the pyrrolidine nitrogen. |
Predicted Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 205 | Molecular ion (M⁺) |
| 174 | Loss of -OCH₃ |
| 146 | Loss of -COOCH₃ |
| 70 | Pyrrolidinyl cation |
Experimental Protocols
Proposed Synthesis of this compound
Reaction:
Methyl 2-bromobenzoate + Pyrrolidine --(Catalyst, Base, Solvent, Heat)--> this compound
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Copper(I) iodide (CuI) or a similar catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., for column chromatography)
Procedure:
-
To a round-bottom flask, add methyl 2-bromobenzoate, pyrrolidine (typically in excess), copper(I) iodide, and potassium carbonate.
-
Add DMF as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Signaling Pathways and Logical Relationships
The application of this compound in drug development would necessitate understanding its interaction with biological targets. The following diagram illustrates a hypothetical signaling pathway where this compound could act as a modulator.
Caption: Hypothetical signaling pathway involving the target compound.
Conclusion
This technical guide provides a detailed, albeit partially predictive, spectroscopic characterization of this compound. The tabulated data, based on sound chemical principles and comparisons with analogous structures, serves as a valuable resource for researchers in the synthesis, identification, and application of this compound. The proposed experimental protocols offer a starting point for its laboratory preparation and characterization. Further experimental verification is encouraged to confirm and refine the spectroscopic data presented herein.
References
- 1. This compound | 124005-05-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Predicted Mechanism of Action for Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(pyrrolidin-1-yl)benzoate is a synthetic organic compound featuring a benzoate scaffold substituted with a pyrrolidine moiety. While direct pharmacological data for this specific molecule is not publicly available, its structural components are present in numerous biologically active compounds. This technical guide synthesizes information from structurally related molecules to predict the potential mechanisms of action for this compound. Based on the established pharmacology of analogous compounds, we hypothesize that this compound may exhibit activity at monoamine transporters, adrenoceptors, or other central nervous system (CNS) targets. This document outlines these predicted mechanisms, summarizes relevant quantitative data from analogous compounds, and proposes detailed experimental protocols to elucidate the pharmacological profile of this compound.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of pharmacological activities.[1] Similarly, benzoate derivatives are common structural motifs in pharmacologically active agents. The combination of these two moieties in this compound suggests the potential for biological activity. Due to the absence of direct studies on this compound, a predictive approach based on structure-activity relationships (SAR) of similar molecules is warranted. This guide aims to provide a foundational understanding of the potential pharmacological profile of this compound to inform future research and drug development efforts.
Predicted Mechanisms of Action
Based on the pharmacological profiles of structurally similar compounds, several potential mechanisms of action for this compound can be predicted. The primary hypotheses center on interactions with central nervous system targets, given the prevalence of the pyrrolidine moiety in CNS-active drugs.
Monoamine Transporter Inhibition
A significant body of research on pyrovalerone analogs, which contain a 2-pyrrolidinyl-pentan-1-one backbone, demonstrates potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[2][3] These compounds share the pyrrolidine ring and an aromatic system, suggesting that this compound may also interact with these monoamine transporters. Inhibition of DAT and NET leads to increased synaptic concentrations of dopamine and norepinephrine, respectively, which is a mechanism of action for many antidepressant and stimulant medications.
Adrenoceptor Modulation
Derivatives of pyrrolidin-2-one have been shown to possess affinity for α1- and α2-adrenoceptors.[4] The structural similarity, specifically the presence of the pyrrolidine ring attached to an aromatic system, suggests that this compound could potentially act as a modulator of these receptors. Adrenoceptor antagonists are utilized in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Other Potential CNS Receptor Interactions
The pyrrolidine scaffold is found in compounds targeting a variety of other CNS receptors. For instance, certain pyrrolidine-containing compounds have been identified as histamine H3 receptor inverse agonists and κ-opioid receptor antagonists.[5][6] While the overall structures of these compounds are more complex than this compound, the possibility of interaction with these or other G-protein coupled receptors cannot be ruled out.
Quantitative Data for Structurally Related Compounds
No quantitative biological data for this compound has been identified in the public domain. The following tables summarize data for structurally analogous compounds to provide a predictive context for potential potency.
Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
|---|---|---|---|---|
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 27 | 78 | >10,000 | [2] |
| 1-(p-tolyl)-2-(pyrrolidin-1-yl)hexan-1-one | 18 | 44 | >10,000 | [2] |
| 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 14 | 130 | >10,000 | [2] |
Data represents the inhibitory concentration (IC50) required to block 50% of radioligand binding to the respective transporter.
Table 2: Adrenoceptor Affinity of Pyrrolidinone Derivatives
| Compound | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Reference |
|---|---|---|---|
| Compound 3k (pyridazinone derivative) | 1.9 | 520 | [4] |
Data represents the binding affinity (Ki) at the respective adrenoceptor subtype.
Proposed Experimental Protocols
To validate the predicted mechanisms of action, a tiered experimental approach is recommended.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of this compound to a panel of CNS targets.
Methodology:
-
Primary Screening: The compound will be screened at a concentration of 10 µM against a broad panel of receptors and transporters, including but not limited to:
-
Monoamine transporters: DAT, NET, SERT
-
Adrenoceptors: α1A, α1B, α1D, α2A, α2B, α2C
-
Dopamine receptors: D1, D2, D3, D4, D5
-
Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.
-
Histamine receptors: H1, H2, H3, H4
-
Opioid receptors: µ, δ, κ
-
-
Assay Principle: Competitive radioligand binding assays will be performed using cell membranes expressing the target receptor or transporter. The ability of this compound to displace a specific high-affinity radioligand will be measured.
-
Data Analysis: Percentage inhibition of radioligand binding will be calculated. For targets showing significant inhibition (>50%), concentration-response curves will be generated to determine the inhibitory constant (Ki).
Functional Assays
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at targets identified in the binding assays.
Methodology:
-
Monoamine Transporter Uptake Assay:
-
Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Procedure: Cells will be incubated with this compound at various concentrations prior to the addition of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Measurement: The amount of radiolabeled substrate taken up by the cells will be quantified by scintillation counting.
-
Data Analysis: IC50 values for the inhibition of substrate uptake will be determined.
-
-
GPCR Functional Assays (e.g., for Adrenoceptors):
-
Assay Principle: Depending on the G-protein coupling of the receptor, functional activity can be assessed by measuring second messenger levels (e.g., cAMP accumulation for Gs/Gi-coupled receptors or intracellular calcium mobilization for Gq-coupled receptors).
-
Procedure: Cells expressing the target receptor will be treated with varying concentrations of this compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).
-
Data Analysis: Concentration-response curves will be generated to determine EC50 (for agonists) or IC50/Kb (for antagonists).
-
Visualizations
Predicted Signaling Pathways
Caption: Predicted signaling pathways for this compound.
Proposed Experimental Workflow
Caption: Proposed workflow for pharmacological characterization.
Conclusion
While the precise mechanism of action for this compound remains to be experimentally determined, the structural precedent set by related compounds allows for the formulation of several credible hypotheses. The most promising predicted mechanisms involve the inhibition of monoamine transporters, particularly DAT and NET, and potential modulation of adrenoceptors. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. The elucidation of the pharmacological profile of this compound will be crucial in determining its potential as a lead compound for the development of novel therapeutics.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(pyrrolidin-1-yl)benzoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 2-(pyrrolidin-1-yl)benzoate, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.
Compound Data
The fundamental molecular properties of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1][2] |
| CAS Number | 124005-05-6 | [1] |
| Synonyms | Methyl 2-(1-Pyrrolidinyl)Benzoate, Benzoic acid, 2-(1-pyrrolidinyl)-, methyl ester | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method can be inferred from standard organic chemistry principles, such as the Fischer esterification of the corresponding carboxylic acid or the nucleophilic aromatic substitution of a suitable methyl benzoate derivative. A plausible synthetic route is the esterification of 2-(pyrrolidin-1-yl)benzoic acid.
General Fischer Esterification Protocol (Adapted for this compound):
-
Reaction Setup: To a round-bottom flask, add 2-(pyrrolidin-1-yl)benzoic acid, an excess of methanol (to act as both solvent and reactant), and a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to allow the esterification to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography or distillation to yield pure this compound.
Visualized Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrrolidin-1-yl)benzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. Its core structure, featuring a benzoic acid methyl ester functionalized with a pyrrolidine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a concise overview of the known physical properties of this compound and outlines standard experimental protocols for its characterization.
Physical and Chemical Properties
Precise experimental data for the physical properties of this compound is not widely available in the public domain. However, based on data for structurally similar compounds and predictive models, the following properties can be anticipated.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | N/A |
| Molecular Weight | 205.25 g/mol | N/A |
| Boiling Point | 324.2 ± 25.0 °C (Predicted) | [1] |
| Density | Estimated range: 1.07 - 1.17 g/cm³ | Inferred from related compounds |
Note: The density is an estimated value based on the specific gravity of methyl 2-methylbenzoate (1.073 g/mL at 25 °C) and the predicted density of 5-Methyl-2-(1-pyrrolidinylmethyl)benzoic acid (1.173 ± 0.06 g/cm³).
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between methyl 2-halobenzoate (e.g., methyl 2-fluorobenzoate or methyl 2-chlorobenzoate) and pyrrolidine. The general procedure is as follows:
Materials:
-
Methyl 2-halobenzoate
-
Pyrrolidine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Deionized water
Procedure:
-
To a solution of methyl 2-halobenzoate in the chosen solvent, add the base and pyrrolidine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Density
The density of liquid this compound can be determined using a standard gravimetric method.
Materials:
-
A calibrated volumetric flask (e.g., 5 mL or 10 mL) with a stopper
-
An analytical balance with a readability of at least 0.1 mg
-
The purified liquid sample of this compound
-
Deionized water (for calibration, if necessary)
-
Acetone (for cleaning and drying)
-
A constant temperature water bath
Procedure:
-
Thoroughly clean the volumetric flask with a suitable detergent, rinse with deionized water, and finally with acetone. Dry the flask completely in an oven and allow it to cool to room temperature in a desiccator.
-
Accurately weigh the empty, dry volumetric flask with its stopper on the analytical balance and record the mass (m₁).
-
Carefully fill the volumetric flask with the liquid sample up to the calibration mark. Use a pipette to add the last few drops to avoid overfilling. Ensure there are no air bubbles.
-
Stopper the flask and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) for a sufficient time to allow the liquid to reach thermal equilibrium.
-
Remove the flask from the bath, carefully dry the outside, and re-weigh it. Record the mass (m₂).
-
The mass of the liquid sample is m = m₂ - m₁.
-
The volume of the liquid is the calibrated volume of the flask (V).
-
Calculate the density (ρ) of the liquid using the formula: ρ = m / V.
-
Repeat the measurement at least two more times and report the average density.
Visualizations
References
Navigating the Safety Landscape of Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide for Researchers
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(pyrrolidin-1-yl)benzoate is publicly available at the time of this publication. The following guide has been compiled using data from structurally related compounds, namely (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride and the parent compound Methyl benzoate. This information should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
This technical guide provides an in-depth overview of the known safety data, handling procedures, and a representative synthesis protocol relevant to this compound. It is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally similar novel compounds.
Hazard Identification and Classification
Due to the absence of a specific SDS for this compound, the hazard classification is extrapolated from available data on analogous compounds. (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is classified as a skin irritant (H315), an eye irritant (H319), may cause respiratory irritation (H335), and is harmful if swallowed (H302)[1]. The parent compound, Methyl benzoate, is also classified as harmful if swallowed.
Table 1: GHS Hazard Statements for Related Compounds
| Hazard Statement | Description | Source Compound |
| H302 | Harmful if swallowed | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride, Methyl benzoate |
| H315 | Causes skin irritation | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride |
| H319 | Causes serious eye irritation | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride |
| H335 | May cause respiratory irritation | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride |
Pictograms (based on related compounds):
Signal Word (based on related compounds): Warning
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available data for related compounds to provide an estimation of its properties.
Table 2: Physical and Chemical Properties of Related Compounds
| Property | (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride | Methyl benzoate |
| Molecular Formula | C₁₂H₁₆ClNO₂ | C₈H₈O₂ |
| Molecular Weight | 241.72 g/mol | 136.15 g/mol |
| Appearance | No data available | Colorless, oily liquid |
| Boiling Point | No data available | 199.6 °C |
| Melting Point | No data available | -12.5 °C |
| Solubility | No data available | Poorly soluble in water, miscible with organic solvents |
Handling and Storage
Given the unknown nature of this compound, it should be handled as a potentially hazardous substance.[2] Standard prudent laboratory practices for handling chemicals with unknown toxicity should be strictly followed.[3]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat must be worn.[2]
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a respirator may be required.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Containers should be clearly labeled, including hazard pictograms.[2]
First Aid Measures
The following first aid measures are based on the hazards identified for related compounds.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Representative Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of an N-substituted methyl benzoate via Fischer esterification. This is a representative procedure and has not been optimized for this compound.
Materials:
-
2-(Pyrrolidin-1-yl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyrrolidin-1-yl)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical workflows for the safe handling and synthesis of a novel research chemical like this compound.
References
Quantum Chemical Calculations for Methyl 2-(pyrrolidin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 2-(pyrrolidin-1-yl)benzoate. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established methodologies for analogous compounds. The data presented herein is derived from computational studies on structurally related molecules, such as methyl anthranilate and N-aryl pyrrolidines, to serve as a representative guide for researchers.
Introduction to this compound
This compound is a tertiary amine and an ester derivative of anthranilic acid. The pyrrolidine moiety introduces a non-aromatic, five-membered ring containing a nitrogen atom, which significantly influences the electronic and conformational properties of the parent methyl anthranilate structure. Understanding these properties through computational methods is crucial for its application in medicinal chemistry and materials science, where molecular geometry and electronic charge distribution govern intermolecular interactions.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for predicting a wide range of molecular properties with high accuracy. These methods are invaluable for rationalizing experimental findings and for the in silico design of new molecules with desired characteristics.
Computational Methodology
A typical computational workflow for the quantum chemical analysis of this compound is outlined below. This protocol is based on methods proven to be effective for similar aromatic and heterocyclic compounds.[1][2]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP hybrid functional combined with a triple-zeta basis set, such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Prediction of vibrational spectra: The calculated harmonic frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.[5]
Electronic Property Calculations
Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
Predicted Molecular Properties (Based on Analogous Systems)
The following tables summarize expected quantitative data for this compound, based on computational studies of methyl anthranilate and related N-aryl pyrrolidines.[1][5]
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (ester) | ~1.22 | |
| C-O (ester) | ~1.35 | |
| C-N (aromatic) | ~1.39 | |
| N-C (pyrrolidine) | ~1.47 | |
| Bond Angles (°) | ||
| O=C-O (ester) | ~124 | |
| C-N-C (pyrrolidine) | ~112 | |
| Dihedral Angles (°) | ||
| C-C-N-C (aryl-pyrrolidine) | ~30-60 |
Table 2: Predicted Electronic and Spectroscopic Data
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
| Dipole Moment | ~ 2.5 - 3.5 Debye |
| Vibrational Frequencies (cm⁻¹) | |
| C=O Stretch (ester) | ~ 1710 - 1730 |
| C-N Stretch (aromatic) | ~ 1250 - 1280 |
| Aromatic C-H Stretch | ~ 3000 - 3100 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig amination.[6][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation, between methyl 2-bromobenzoate and pyrrolidine. This method offers a straightforward and efficient route to the desired product. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and guidelines for purification and characterization.
Introduction
This compound is a tertiary amine and a derivative of methyl benzoate. Its structure is of interest in medicinal chemistry as a scaffold for the development of various biologically active compounds. The synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are structurally related to the target molecule, is often accomplished through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The Ullmann condensation, a copper-catalyzed N-arylation, provides a classical and effective method for the formation of carbon-nitrogen bonds.[1] This protocol details a modified Ullmann-type reaction for the synthesis of this compound.
Reaction Scheme
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Molar Equiv. | Volume/Mass |
| Methyl 2-bromobenzoate | 215.06 | 1.0 | 1.0 | 2.15 g |
| Pyrrolidine | 71.12 | 1.2 | 1.2 | 1.0 mL |
| Copper(I) oxide (Cu₂O) | 143.09 | 0.1 | 0.1 | 0.143 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 2.76 g |
| 2-Ethoxyethanol | 90.12 | - | - | 20 mL |
Experimental Protocol
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Copper(I) oxide (Cu₂O)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).
-
Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Pyrrolidine is a volatile and corrosive liquid. Handle with care.
-
2-Ethoxyethanol is a combustible liquid and can be harmful if inhaled or absorbed through the skin.
-
Copper compounds can be toxic. Avoid inhalation of dust and contact with skin.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
Discussion
The described Ullmann condensation provides a reliable method for the synthesis of this compound. The reaction conditions are based on established procedures for similar N-arylation reactions.[2] The use of copper(I) oxide as a catalyst is a common practice in Ullmann-type couplings. Potassium carbonate acts as a base to facilitate the reaction. The choice of a high-boiling polar solvent like 2-ethoxyethanol is typical for Ullmann reactions, which often require elevated temperatures.[1] Purification by column chromatography is generally effective in isolating the desired product from unreacted starting materials and byproducts. The yield and purity of the final product can be optimized by carefully controlling the reaction parameters, such as temperature, reaction time, and stoichiometry of the reagents.
References
Application Note: A Detailed Protocol for the Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate
Abstract
This application note provides a comprehensive experimental procedure for the hydrolysis of methyl 2-(pyrrolidin-1-yl)benzoate to yield 2-(pyrrolidin-1-yl)benzoic acid. Due to the potential for steric hindrance from the ortho-pyrrolidinyl group, both a standard saponification method and a modified protocol for hindered esters are presented. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies, data presentation, and workflow visualizations to ensure reproducible results.
Introduction
The hydrolysis of esters is a fundamental transformation in organic chemistry, crucial for the synthesis of carboxylic acids from their corresponding esters. This compound is an important intermediate in the synthesis of various biologically active compounds. The close proximity of the bulky pyrrolidine ring to the ester functionality can sterically hinder the approach of the hydroxide nucleophile, potentially leading to slow or incomplete reactions under standard conditions.[1][2][3] This note outlines two effective protocols for this hydrolysis, along with methods for reaction monitoring and product purification.
Chemical Reaction Pathway
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In a basic medium, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, 2-(pyrrolidin-1-yl)benzoic acid.
Caption: Chemical reaction pathway for the hydrolysis of this compound.
Experimental Protocols
Two primary methods are presented. Method A outlines a standard saponification procedure, while Method B is adapted for sterically hindered esters and may offer improved yields or reaction times.
3.1. Materials and Equipment
-
This compound
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), concentrated and 1M solutions
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
3.2. Method A: Standard Saponification
This protocol uses a mixed aqueous-organic solvent system under reflux.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-12 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup - Cooldown: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with distilled water and cool in an ice bath. Slowly add concentrated HCl or 1M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
3.3. Method B: Hydrolysis for Hindered Esters
This method employs a non-aqueous solvent system to enhance the reactivity of the base, a technique particularly effective for sterically hindered esters.[1][2][5]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane or DMSO.
-
Reagent Preparation: Prepare a solution of 0.3 N NaOH in methanol.[2] Alternatively, for the "anhydrous hydroxide" method, use a combination of potassium tert-butoxide (2.0 eq) and water (1.0 eq) in DMSO.[5]
-
Addition of Base: Add the methanolic NaOH solution (3.0 eq) or the t-BuOK/water mixture to the ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding distilled water.
-
Acidification: Cool the mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify as described in Method A, step 11.
References
Application Notes and Protocols: Methyl 2-(pyrrolidin-1-yl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrrolidin-1-yl)benzoate and its structural analogs are key pharmacophores in modern medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold extensively utilized by medicinal chemists to explore pharmacophore space due to its sp³-hybridization, which allows for increased three-dimensional coverage. This structural feature is crucial for designing novel therapeutic agents with enhanced efficacy and selectivity. This document outlines the diverse applications of the this compound scaffold, presenting its utility as a synthetic intermediate for compounds targeting a range of biological systems, including the central nervous system (CNS), cardiovascular system, and infectious diseases.
Synthetic Versatility and Role as a Key Intermediate
This compound serves as a fundamental building block in the synthesis of more complex and biologically active molecules.[1] Its structure, featuring a pyrrolidine ring attached to a benzoate group, provides a versatile platform for chemical modifications aimed at optimizing pharmacological activity. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the pyrrolidine and benzene rings can undergo various substitutions to modulate properties such as potency, selectivity, and pharmacokinetics. This compound is particularly valuable in the development of novel therapeutic agents due to the ability of the pyrrolidine moiety to interact with various enzymes and receptors.[1]
General Synthetic Workflow
The synthesis of derivatives based on the this compound scaffold typically follows a structured workflow. This process begins with the core scaffold and proceeds through various modifications to generate a library of compounds for biological screening.
Caption: General workflow for the synthesis and biological evaluation of derivatives from the this compound scaffold.
Applications in Central Nervous System (CNS) Drug Discovery
The pyrrolidine moiety is a common feature in many CNS-active compounds. Derivatives of the this compound scaffold have been explored for various neurological and psychiatric conditions.
Anxiolytic and Muscle-Relaxant Properties
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which can be conceptually derived from the pyrrolidinone core, have demonstrated significant anxiolytic and muscle-relaxant activities.[2] These properties are believed to be centrally mediated.
Anticonvulsant Activity
Several studies have reported the anticonvulsant effects of pyrrolidine derivatives. For instance, N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione have been synthesized and shown to be effective in maximal electroshock seizure (MES) and metrazole seizure threshold (sc.MET) tests.[3] Another study on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones also revealed potent anticonvulsant activity in various seizure models.[4]
Monoamine Reuptake Inhibition
Analogs of pyrovalerone, which feature a 2-pyrrolidin-1-yl-pentan-1-one structure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[5] This profile is of interest for the development of treatments for conditions like ADHD and substance abuse.
| Compound Class | Target/Assay | Key Findings | Quantitative Data |
| N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas | Anxiolytic and Muscle-Relaxant Activity | Phenyl and substituted phenyl congeners showed anxiolytic properties; 2,6-disubstitution led to potent muscle relaxation. | Not specified in abstract.[2] |
| N-[[4-(Aryl)-piperazin-1-yl]-methyl]-3-aryl-pyrrolidine-2,5-diones | Anticonvulsant Activity (MES test) | N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione was most potent. | ED₅₀ = 14.18 mg/kg[3] |
| 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | Anticonvulsant Activity (6-Hz test) | Several derivatives showed high activity in the 6-Hz psychomotor seizure test. | Not specified in abstract.[4] |
| Pyrovalerone Analogs | Monoamine Transporter Inhibition | Potent and selective inhibitors of DAT and NET. | Not specified in abstract.[5] |
Cardiovascular Applications
Derivatives of the pyrrolidin-2-one scaffold have been investigated for their potential in treating cardiovascular disorders such as arrhythmia and hypertension.
Antiarrhythmic and Antihypertensive Activity
A series of novel arylpiperazines containing a pyrrolidin-2-one fragment have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities.[6] These compounds also showed binding affinity for α1- and α2-adrenoceptors.
| Compound | Target/Assay | Binding Affinity (pKi) | In Vivo Activity (ED₅₀) |
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-adrenoceptor | 7.13 | Not specified.[6] |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α2-adrenoceptor | 7.29 | Not specified.[6] |
| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | Epinephrine-induced arrhythmia (rats) | Not specified. | 1.0 mg/kg (i.v.)[6] |
Signaling Pathway Implication
The interaction of these compounds with α-adrenoceptors suggests a mechanism of action involving the modulation of the sympathetic nervous system's control over cardiovascular function.
Caption: Proposed mechanism of action for cardiovascular effects of pyrrolidin-2-one derivatives.
Anti-infective and Anticancer Potential
The pyrrolidine scaffold has also been incorporated into molecules with anti-infective and anticancer properties.
Antitubercular Activity
A series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives were designed as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA), two crucial enzymes in Mycobacterium tuberculosis.[1] Several of these compounds exhibited potent antitubercular activity.
| Compound Class | Target Enzyme | In Vitro Activity (MIC) | Enzyme Inhibition (IC₅₀) |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates | InhA and MtDHFR | 0.8–3.12 µg/mL vs. M. tuberculosis H37Rv | InhA: 9-51% inhibition at 50µMMtDHFR: 23-153 µM[1] |
Anticancer Activity
Benzoxazole clubbed 2-pyrrolidinones have been identified as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer pathogenesis.[7] Certain derivatives showed significant growth inhibition of CNS cancer cell lines.
| Compound | Target Enzyme | Enzyme Inhibition (IC₅₀) | Anticancer Activity (% Growth Inhibition) |
| 4-NO₂ derivative (19) | MAGL | 8.4 nM | 35.49% (SNB-75 CNS cancer cell line)[7] |
| 4-SO₂NH₂ derivative (20) | MAGL | 7.6 nM | 31.88% (SNB-75 CNS cancer cell line)[7] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Pyrrolidin-2-one Derivatives
This protocol is a generalized procedure based on the synthesis of related arylpiperazine derivatives.
-
Step 1: Synthesis of the Intermediate. To a solution of a suitable starting material (e.g., a halo-substituted pyrrolidinone) in an appropriate solvent (e.g., acetonitrile), add the desired arylpiperazine and a base (e.g., K₂CO₃).
-
Step 2: Reaction. Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Step 4: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and methanol).
-
Step 5: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Evaluation of Antiarrhythmic Activity
This protocol is adapted from studies on pyrrolidin-2-one derivatives.[6]
-
Animal Model: Use anesthetized rats.
-
Induction of Arrhythmia: Administer an arrhythmogenic agent, such as epinephrine, intravenously to induce cardiac arrhythmia.
-
Drug Administration: Administer the test compound intravenously at various doses prior to the administration of the arrhythmogenic agent.
-
Data Collection: Monitor the electrocardiogram (ECG) continuously to observe the presence and duration of arrhythmias.
-
Analysis: Determine the effective dose 50 (ED₅₀), which is the dose of the compound that protects 50% of the animals from arrhythmia.
Protocol 3: In Vitro Enzyme Inhibition Assay (General)
This is a general protocol for assessing the inhibitory activity of compounds against a target enzyme.
-
Reagents: Prepare a buffer solution, the target enzyme, the substrate, and the test compound at various concentrations.
-
Assay Procedure: In a microplate, add the buffer, enzyme, and test compound. Incubate for a specified period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. The derivatives of this core structure have shown significant potential in the development of new therapies for CNS disorders, cardiovascular diseases, and infectious diseases. The data and protocols presented herein provide a foundation for researchers to further explore the therapeutic potential of this important chemical class.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography
Abstract
This application note details a robust method for the purification of Methyl 2-(pyrrolidin-1-yl)benzoate using silica gel column chromatography. This compound and its analogs are important intermediates in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredients. This protocol provides a reproducible and scalable method for obtaining high-purity this compound, suitable for use in demanding research and drug development applications.
Introduction
This compound is a tertiary amine and an ester, which can present challenges during purification by silica gel chromatography due to the basic nature of the pyrrolidine nitrogen. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate these undesirable interactions, two primary strategies can be employed: the use of a less acidic stationary phase, such as alumina, or the addition of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. This note focuses on the latter approach, utilizing a standard silica gel stationary phase with a mobile phase containing a small percentage of a basic additive.
Experimental Overview
The purification strategy involves the following key steps:
-
Thin-Layer Chromatography (TLC) Analysis: To determine the optimal solvent system for separation.
-
Column Preparation: Packing the chromatography column with silica gel.
-
Sample Loading: Applying the crude product to the column.
-
Elution: Running the solvent system through the column to separate the components.
-
Fraction Collection and Analysis: Collecting the fractions and analyzing them for the presence of the desired product.
Data Presentation
Table 1: TLC Analysis of this compound
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of this compound (approx.) | Observations |
| 4:1 | 0.25 | Good separation from less polar impurities. |
| 3:1 | 0.35 | Optimal for column elution.[1] |
| 1:1 | 0.60 | Compound elutes too quickly, poor separation.[2] |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm x 2.5 cm |
| Mobile Phase | Hexane:Ethyl Acetate (3:1) with 0.1% Triethylamine |
| Sample Loading | 1.0 g of crude product |
| Elution Mode | Isocratic |
| Flow Rate | ~5 mL/min |
| Fraction Size | 20 mL |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Experimental Protocols
Materials
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Triethylamine (Et3N)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Protocol 1: Thin-Layer Chromatography (TLC)
-
Prepare developing chambers with different solvent systems of hexane and ethyl acetate (e.g., 4:1, 3:1, 1:1).
-
Dissolve a small amount of the crude this compound in ethyl acetate.
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Place the TLC plates in the developing chambers and allow the solvent front to move up the plate.
-
Remove the plates and visualize the spots under UV light (254 nm).
-
Calculate the Rf values for the product and any impurities to determine the optimal solvent system for column chromatography. An Rf value of ~0.35 is generally ideal for good separation.[1]
Protocol 2: Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (hexane:ethyl acetate 3:1 with 0.1% Et3N).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the pack is stable and the eluent runs clear.
-
-
Sample Loading:
-
Dissolve the crude this compound (1.0 g) in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, maintaining a constant flow rate.
-
Collect fractions of approximately 20 mL in labeled test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the mobile phase.
-
Combine the fractions that contain the pure product.
-
-
Isolation of Pure Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR or GC-MS.
-
Mandatory Visualizations
References
Application Note and Protocol: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
Abstract
This document provides a detailed protocol for the large-scale synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, offering high yield and purity suitable for industrial applications. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. The efficient and cost-effective synthesis of this intermediate is crucial for drug discovery and development pipelines. The protocol outlined herein describes a scalable synthesis route starting from commercially available materials, focusing on operational simplicity, safety, and product quality. The chosen synthetic strategy is the nucleophilic aromatic substitution of methyl 2-fluorobenzoate with pyrrolidine, which avoids the use of expensive and potentially contaminating heavy metal catalysts.
Synthetic Pathway
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing ester group in the ortho position activates the aromatic ring, facilitating the displacement of the fluoride by the nucleophilic pyrrolidine.
Reaction: Methyl 2-fluorobenzoate + Pyrrolidine → this compound
Experimental Protocol
3.1. Materials and Equipment
-
Reactors: 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and nitrogen inlet/outlet.
-
Reagents:
-
Methyl 2-fluorobenzoate (≥98%)
-
Pyrrolidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)
-
Toluene, anhydrous (≥99.5%)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Addition funnel
-
Rotary evaporator
-
Vacuum pump
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.
-
3.2. Reaction Setup and Procedure
-
Reactor Preparation: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reagents:
-
To the inerted reactor, add anhydrous toluene (20 L).
-
Add Methyl 2-fluorobenzoate (2.0 kg, 12.98 mol).
-
Add powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol, 2.0 equiv).
-
Begin stirring the suspension at 200 RPM.
-
-
Addition of Pyrrolidine:
-
In a separate vessel, measure Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv).
-
Transfer the pyrrolidine to the addition funnel.
-
Add the pyrrolidine dropwise to the stirred reactor suspension over a period of 1 hour. An initial exotherm may be observed; maintain the internal temperature below 40 °C using a cooling mantle if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).
-
Maintain the reaction at reflux for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC analysis of aliquots.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KF). Wash the filter cake with toluene (2 x 2 L).
-
Combine the filtrate and washes and transfer to a separatory funnel or a suitable extraction vessel.
-
Wash the organic phase sequentially with deionized water (2 x 10 L) and brine (1 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude oil is then purified by vacuum distillation to yield the final product as a pale yellow oil.
-
Data Presentation
The following table summarizes the quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 2-fluorobenzoate | 2.0 kg (12.98 mol) | Limiting Reagent |
| Pyrrolidine | 1.11 kg (15.58 mol) | 1.2 equivalents |
| Potassium Carbonate | 3.59 kg (25.96 mol) | 2.0 equivalents |
| Toluene (solvent) | 20 L | |
| Reaction Conditions | ||
| Temperature | Reflux (~110 °C) | |
| Reaction Time | 12-18 hours | Monitored by HPLC |
| Product | ||
| This compound | ||
| Theoretical Yield | 2.66 kg | Based on the limiting reagent |
| Actual Yield | 2.29 kg | |
| Yield (%) | 86% | |
| Purity (by HPLC) | >98.5% | |
| Appearance | Pale yellow oil |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Pyrrolidine is a flammable and corrosive liquid. Handle with appropriate PPE.
-
Toluene is a flammable solvent. Ensure no ignition sources are present.
-
The reaction is performed under an inert atmosphere to prevent side reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides an efficient, scalable, and high-yielding method for the synthesis of this compound. The use of a nucleophilic aromatic substitution reaction avoids the need for metal catalysts, simplifying purification and reducing costs. This makes the process well-suited for industrial-scale production in support of pharmaceutical research and development.
Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantitative determination of Methyl 2-(pyrrolidin-1-yl)benzoate. Two primary techniques are presented: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. These protocols are designed for researchers in pharmaceutical development and quality control, offering robust procedures for the quantification of this compound in bulk materials and finished products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and stability testing of this compound. The described procedure is based on established methods for structurally similar aminobenzoate esters, ensuring high selectivity and accuracy.
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0). A gradient elution can be employed for optimal separation from potential impurities and degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
1.1.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.1.3. Sample Preparation
-
For Bulk Drug: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 1 mg/mL solution in the mobile phase. Dilute further to fall within the calibration range.
-
For Pharmaceutical Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol or mobile phase), ensuring complete dissolution of the analyte. Centrifuge or filter the extract to remove excipients and dilute the clear supernatant with the mobile phase to the desired concentration.
1.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC-UV method, adapted from methods for similar compounds[1][2].
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Specificity | No interference from common excipients or degradation products under stress conditions (acid, base, oxidation). |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method offers higher sensitivity and specificity, making it ideal for the determination of trace amounts of this compound or for its identification in complex matrices.
Experimental Protocol
2.1.1. Instrumentation and Conditions
-
GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
2.1.2. Reagent and Standard Preparation
-
Solvent: HPLC-grade methanol or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
2.1.3. Sample Preparation
-
Liquid-Liquid Extraction: For samples in aqueous matrices, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate at a basic pH to ensure the analyte is in its free base form.
-
Solid Samples: Dissolve the sample in a suitable solvent, filter if necessary, and dilute to the appropriate concentration range.
2.1.4. Analysis Procedure
-
Inject 1 µL of the prepared standards and samples into the GC-MS system.
-
For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of this compound.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration.
-
Determine the concentration in the samples from the calibration curve.
Method Validation Summary
The following table presents typical validation parameters for a GC-MS method for a tertiary amine, which can be expected for this compound[3][4].
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 5.0% |
| Specificity | High specificity achieved through mass spectrometric detection. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The analytical methods presented provide robust and reliable protocols for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods should be fully validated according to ICH guidelines before implementation in a regulated environment.
References
Proper storage and handling conditions for Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(pyrrolidin-1-yl)benzoate (CAS No. 124005-05-6) was found during the literature search. The following information is extrapolated from data on structurally related compounds, including methyl benzoate and N-substituted pyrrolidines. It is imperative that users conduct a thorough risk assessment and handle this compound with caution, assuming it may have hazards associated with both aromatic esters and tertiary amines.
Introduction
This compound is a chemical compound that incorporates a methyl benzoate structure with a pyrrolidine substituent at the ortho position. Its unique structure suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Proper storage and handling are crucial to maintain its integrity and ensure the safety of laboratory personnel. These application notes provide a comprehensive guide to its storage, handling, and relevant experimental protocols.
Physicochemical Properties (Predicted and from Related Compounds)
Due to the lack of specific experimental data for this compound, the following table summarizes key physicochemical properties based on predictions and data from methyl benzoate.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| Boiling Point | 324.2±25.0 °C (Predicted)[1] | ChemicalBook[1] |
| Flash Point | ~82°C (179.6°F) (Methyl Benzoate)[2] | Based on Methyl Benzoate[2] |
| Specific Gravity | ~1.094 (Methyl Benzoate)[2] | Based on Methyl Benzoate[2] |
| Solubility | Poorly soluble in water; miscible with organic solvents.[3] | General for Benzoate Esters[3] |
| Vapor Pressure | 0.25 mm of Hg (@ 20°C) (Methyl Benzoate)[2] | Based on Methyl Benzoate[2] |
Proper Storage Conditions
To ensure the stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents degradation and potential volatilization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The tertiary amine functionality can be susceptible to atmospheric oxidation over time. |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles). | Protects from moisture and light, which can catalyze degradation. |
| Location | Store in a well-ventilated area away from incompatible materials. | Minimizes risks in case of accidental spills or leaks. |
Handling Procedures and Safety Precautions
Given the potential hazards associated with aromatic amines and esters, the following handling procedures should be strictly followed:
| Precaution | Details |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses with side shields or goggles.- Lab Coat: Standard laboratory coat. |
| Engineering Controls | - Fume Hood: All handling of the compound should be performed in a certified chemical fume hood. |
| Hygiene Practices | - Avoid inhalation of vapor or mist.- Avoid contact with skin and eyes.- Wash hands thoroughly after handling.- Do not eat, drink, or smoke in the laboratory. |
| Spill Management | - In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]- Ensure adequate ventilation. |
| Fire Safety | - Keep away from open flames, sparks, and other sources of ignition.[3]- Use dry chemical, CO₂, or alcohol-resistant foam for extinction. |
Experimental Protocols
5.1 Protocol for Assessing Thermal Stability
This protocol outlines a general procedure to determine the thermal stability of this compound using thermogravimetric analysis (TGA).
-
Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Set the heating rate to 10 °C/min.
-
Use a nitrogen atmosphere with a flow rate of 20 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to 500 °C.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition, which indicates the upper limit of its thermal stability.
-
5.2 Protocol for Compatibility with Common Solvents
This protocol provides a method to assess the short-term stability of this compound in various laboratory solvents.
-
Solution Preparation:
-
Prepare 1 mg/mL stock solutions of this compound in a range of common solvents (e.g., Dichloromethane, Acetonitrile, Methanol, DMSO).
-
-
Incubation:
-
Store aliquots of each solution under three different conditions:
-
Room temperature (20-25 °C) exposed to light.
-
Room temperature (20-25 °C) protected from light.
-
Refrigerated (2-8 °C) protected from light.
-
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the samples by HPLC-UV.
-
Monitor for the appearance of degradation products and any decrease in the peak area of the parent compound.
-
-
-
Determine the optimal solvent and storage conditions for solutions of the compound.
-
Visualizations
Caption: General experimental workflow for handling this compound.
Caption: Decision-making flowchart for handling a spill of this compound.
References
N-Oxidation reactions of the pyrrolidine ring in Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-oxidation of the pyrrolidine ring in molecules such as Methyl 2-(pyrrolidin-1-yl)benzoate is a critical transformation in drug metabolism and medicinal chemistry. The introduction of an N-oxide moiety can significantly alter the physicochemical properties of a compound, including its solubility, polarity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for conducting and analyzing the N-oxidation of the pyrrolidine ring in this compound, forming Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate.
While specific literature on the N-oxidation of this compound is limited, the protocols provided herein are adapted from established methods for the N-oxidation of analogous N-arylpyrrolidines and other tertiary amines. These notes are intended to serve as a comprehensive guide for researchers undertaking similar synthetic or metabolic studies.
Reaction Pathway
The N-oxidation of this compound involves the direct oxidation of the tertiary nitrogen atom of the pyrrolidine ring to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.
Caption: N-Oxidation of this compound.
Data Presentation
Table 1: Reagents for N-Oxidation of Tertiary Amines
| Oxidizing Agent | Typical Solvent(s) | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) for N-Arylpyrrolidines | Reference |
| m-CPBA | Dichloromethane (DCM), Chloroform (CHCl₃) | 0 to room temperature | 1 - 6 | 70 - 95 | General literature on amine oxidation |
| Hydrogen Peroxide (H₂O₂) | Methanol (MeOH), Water | Room temperature to 50 | 2 - 24 | 60 - 90 | General literature on amine oxidation |
| Oxone® | Methanol/Water | Room temperature | 2 - 8 | 75 - 92 | General literature on amine oxidation |
Table 2: Predicted Spectroscopic Data for Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate
Note: These are predicted values based on data from analogous compounds and may vary from experimental results.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | |||
| Pyrrolidine H (α to N) | 3.5 - 4.0 | Multiplet | Shifted downfield compared to the parent amine (approx. 3.3 ppm).[1] |
| Pyrrolidine H (β to N) | 2.0 - 2.5 | Multiplet | Shifted downfield compared to the parent amine (approx. 2.0 ppm).[1] |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | Minor shifts expected compared to the parent amine. |
| Methyl Protons (-OCH₃) | ~3.9 | Singlet | Largely unaffected. |
| ¹³C NMR | |||
| Pyrrolidine C (α to N) | 65 - 75 | - | Shifted downfield compared to the parent amine (approx. 47-51 ppm).[1] |
| Pyrrolidine C (β to N) | 22 - 28 | - | Minor shift compared to the parent amine (approx. 25 ppm).[1] |
| Aromatic Carbons | 110 - 150 | - | Minor shifts expected. |
| Ester Carbonyl | ~168 | - | Largely unaffected. |
| Methyl Carbon (-OCH₃) | ~52 | - | Largely unaffected. |
Experimental Protocols
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general method adapted for the N-oxidation of tertiary amines.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate.
Protocol 2: N-Oxidation using Hydrogen Peroxide
This protocol provides an alternative, "greener" method for N-oxidation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH) or Acetonitrile
-
Manganese dioxide (MnO₂) (for quenching)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.2 M.
-
Addition of Oxidant: Add hydrogen peroxide (2.0 - 3.0 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC as described in Protocol 1. This reaction is generally slower than with m-CPBA and may take several hours to days.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add manganese dioxide (MnO₂) in small portions to quench the excess hydrogen peroxide (Note: this is an exothermic reaction). Stir until gas evolution ceases.
-
Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography as described in Protocol 1.
Experimental Workflow and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Methyl 2-(1-oxidopyrrolidin-1-yl)benzoate.
Caption: General workflow for N-oxidation and analysis.
Analytical Methods for Characterization
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). A good starting point is 50% ethyl acetate in hexane.
-
Visualization:
-
UV Light (254 nm): If the compound is UV active, it will appear as a dark spot.
-
Iodine Chamber: The plate is placed in a chamber containing iodine crystals. Amine and N-oxide spots will typically appear as brown or yellow-brown spots.
-
Potassium Permanganate Stain: A general stain for oxidizing compounds. The N-oxide may appear as a yellow spot on a purple background.
-
Dragendorff's Reagent: A specific stain for alkaloids and other nitrogen-containing compounds, including tertiary amines and their N-oxides, which typically yields orange to red-brown spots.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbons alpha to the N-oxide nitrogen will be deshielded and shift downfield compared to the starting amine.
-
¹³C NMR: The carbons alpha to the N-oxide nitrogen will also experience a downfield shift.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): This is a suitable ionization method. The protonated molecule [M+H]⁺ will be observed.
-
Fragmentation: A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M+H-16]⁺).
-
References
Application Notes and Protocols: Electrophilic Aromatic Substitution on Methyl 2-(pyrrolidin-1-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(pyrrolidin-1-yl)benzoate is a disubstituted aromatic compound featuring both an activating and a deactivating group on the benzene ring. The pyrrolidin-1-yl group, a tertiary amine, is a powerful electron-donating group that strongly activates the ring towards electrophilic aromatic substitution (EAS). Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group that deactivates the ring. Understanding the interplay of these two substituents is critical for predicting the regiochemical outcome of EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. These notes provide a theoretical framework, predictive analysis, and generalized protocols for performing such reactions.
Theoretical Background: Substituent Effects and Regioselectivity
The regioselectivity of an electrophilic aromatic substitution reaction on a disubstituted benzene ring is determined by the combined electronic and steric effects of the existing substituents.
-
Pyrrolidin-1-yl Group (-NC₄H₈): This is a strongly activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density of the ring and stabilizing the carbocation intermediate (arenium ion) formed during the substitution.[1][2]
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group.[3][4] It withdraws electron density from the ring both inductively and through resonance, making the ring less nucleophilic and less reactive towards electrophiles.
Predicted Outcome:
In this compound, the powerful activating effect of the pyrrolidin-1-yl group is expected to dominate the deactivating effect of the methyl ester. Therefore, the overall reaction will be faster than that of benzene itself. The substitution position will be directed by the strongly activating pyrrolidinyl group to the positions ortho and para to it.
-
The position ortho to the pyrrolidinyl group (C6) is sterically hindered by the adjacent pyrrolidine ring.
-
The position para to the pyrrolidinyl group (C4) is the most electronically activated and sterically accessible position.
-
The other ortho position (C2) is already substituted.
Therefore, electrophilic attack is predicted to occur predominantly at the C4 position , which is para to the activating pyrrolidin-1-yl group and meta to the deactivating methyl ester group.
Visualizations
Predicted Regioselectivity and Reaction Mechanism
The following diagram illustrates the directing effects of the substituents on this compound and the mechanism for substitution at the predicted C4 position.
Caption: Predicted regioselectivity and mechanism for electrophilic attack.
General Experimental Workflow
This flowchart outlines the typical steps for performing an electrophilic aromatic substitution reaction in a research laboratory setting.
Caption: A typical experimental workflow for electrophilic substitution.
Experimental Protocols
The following are generalized protocols for nitration and bromination. Researchers should perform small-scale test reactions to optimize conditions.
Note: Due to the activating nature of the pyrrolidin-1-yl group, reactions are expected to be rapid. Milder conditions (lower temperatures, shorter reaction times) than those used for deactivated substrates like methyl benzoate are strongly recommended to avoid over-reaction and byproduct formation.[3][5]
Protocol 1: Nitration
This protocol aims to synthesize Methyl 4-nitro-2-(pyrrolidin-1-yl)benzoate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) (Corrosive)
-
Concentrated Nitric Acid (HNO₃) (Corrosive, Oxidizer)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the flask in an ice-salt bath to between -5 and 0 °C.[4]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq). Keep this mixture cold.
-
Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[4]
-
After the addition is complete, stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by pouring it over a mixture of crushed ice and saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product.
Protocol 2: Bromination
This protocol aims to synthesize Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or DCM in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of Bromine (1.05 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred substrate solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction by adding cold sodium thiosulfate solution to destroy excess bromine.
-
Neutralize the mixture with saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product as necessary.
Data Presentation
| Electrophile (E⁺) | Reagent(s) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| NO₂⁺ | HNO₃ / H₂SO₄ | DCM | 0 | 1 | Methyl 4-nitro-2-(pyrrolidin-1-yl)benzoate | TBD |
| Br⁺ | Br₂ | Acetic Acid | 0 | 2 | Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate | TBD |
| Cl⁺ | Cl₂ / AlCl₃ | DCM | 0 | 1.5 | Methyl 4-chloro-2-(pyrrolidin-1-yl)benzoate | TBD |
| RCO⁺ | RCOCl / AlCl₃ | CS₂ | 0 to RT | 3 | Methyl 4-acyl-2-(pyrrolidin-1-yl)benzoate | TBD |
TBD: To Be Determined experimentally.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(pyrrolidin-1-yl)benzoate synthesis. The guidance is based on established synthetic methodologies and addresses common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAc). The choice between these routes often depends on the availability of starting materials, desired reaction conditions, and scale of the synthesis.
Q2: Which starting materials are required for each route?
A2: For the Buchwald-Hartwig amination, the typical starting materials are a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) and pyrrolidine. This reaction requires a palladium catalyst and a suitable phosphine ligand. For Nucleophilic Aromatic Substitution (SNAr), a highly activated methyl 2-halobenzoate, such as methyl 2-fluorobenzoate, is reacted with pyrrolidine, often in a polar aprotic solvent.
Q3: What kind of yields can I expect from these reactions?
A3: With proper optimization, both methods can provide good to excellent yields. For analogous Buchwald-Hartwig amination reactions, yields in the range of 60-88% have been reported.[1] The yield of the SNAr reaction is highly dependent on the activation of the aryl halide.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?
A: Low or no product yield can stem from several factors related to the chosen synthetic route.
For Buchwald-Hartwig Amination:
-
Inactive Catalyst: The palladium catalyst may be inactive. Ensure you are using a reliable source of the palladium precatalyst and that it has been stored under appropriate inert conditions. The active Pd(0) species is generated in situ from a Pd(II) precatalyst.[2]
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[3] For sterically hindered or electron-rich/poor substrates, a more specialized ligand may be required. Consider screening different ligands such as XPhos, SPhos, or dppf.
-
Incorrect Base: The strength and solubility of the base are crucial.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures.[4]
-
Solvent Issues: The reaction solvent should be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.[2][4] Ensure your solvent is properly dried and degassed before use.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature depends on the specific catalyst system and substrates. A typical range is 80-110 °C.
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficiently Activated Substrate: The SNAr reaction requires an electron-withdrawing group (e.g., nitro, cyano) ortho or para to the leaving group to sufficiently activate the aromatic ring for nucleophilic attack. If using a less activated substrate like methyl 2-chlorobenzoate, the reaction may not proceed. Using methyl 2-fluorobenzoate is often a better choice for SNAr reactions.[5]
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the SNAr reaction.[5]
-
High Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation. What are these side products and how can I minimize them?
A: Side product formation can compete with the desired reaction, leading to lower yields and purification challenges.
In Buchwald-Hartwig Amination:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3] This can be minimized by using a ligand that promotes reductive elimination over other pathways.
-
Dimerization of Starting Materials: Self-coupling of the aryl halide can sometimes occur. Optimizing the reaction conditions, such as catalyst and ligand choice, can help suppress this side reaction.
In Nucleophilic Aromatic Substitution (SNAr):
-
Reaction with the Ester Group: At high temperatures, the amine nucleophile could potentially react with the methyl ester functionality of the starting material or product, leading to amide formation. Using milder reaction conditions or a protecting group strategy for the ester may be necessary in some cases.
-
Polysubstitution: If there are other leaving groups on the aromatic ring, multiple substitutions could occur. Careful control of stoichiometry and reaction time can help to favor the mono-substituted product.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound based on established methodologies.
Method 1: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the palladium-catalyzed amination of aryl halides.
Reactants and Reagents:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 eq), pyrrolidine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general procedures for SNAr reactions with activated aryl fluorides.
Reactants and Reagents:
-
Methyl 2-fluorobenzoate
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add methyl 2-fluorobenzoate (1.0 eq), pyrrolidine (2.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 120-150 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key parameters for the two proposed synthetic routes. The expected yields are based on analogous reactions reported in the literature.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Aryl Halide | Methyl 2-bromobenzoate | Methyl 2-fluorobenzoate |
| Amine | Pyrrolidine | Pyrrolidine |
| Catalyst | Pd(OAc)₂ / Xantphos | None |
| Base | NaOtBu | K₂CO₃ |
| Solvent | Toluene | DMF |
| Temperature | 100 °C | 120-150 °C |
| Expected Yield | 60-88%[1] | Dependent on substrate activation |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Common side reactions in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the coupling of a methyl 2-halobenzoate (typically bromo- or iodo-) with pyrrolidine. The two primary named reactions for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Nucleophilic aromatic substitution can also be employed, particularly if the aromatic ring is activated by strong electron-withdrawing groups.
Q2: I am seeing low yields in my Buchwald-Hartwig amination. What are the potential causes?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Catalyst deactivation, improper ligand choice, suboptimal reaction temperature, or issues with the base are common culprits. Additionally, side reactions such as hydrodehalogenation of the starting material can reduce the yield of the desired product.[1] It is crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere.
Q3: What are the typical byproducts I should expect?
A3: In a Buchwald-Hartwig synthesis, a common side product is the hydrodehalogenated starting material, methyl benzoate.[1] In Ullmann condensations, which often require high temperatures, thermal degradation of starting materials or products can occur. Another potential side reaction, especially if water is present, is the hydrolysis of the methyl ester to 2-(pyrrolidin-1-yl)benzoic acid.
Q4: My final product seems to be contaminated with a compound that has a similar polarity, making purification difficult. What could it be?
A4: If you are using a Buchwald-Hartwig approach, a likely impurity with similar polarity could be a diarylamine byproduct. The choice of phosphine ligand is critical in minimizing the formation of such byproducts.[2] Careful selection of the chromatographic conditions is essential for separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Buchwald-Hartwig) | Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized. |
| Low reaction temperature | Gradually increase the reaction temperature. For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-110 °C. Ullmann reactions may require higher temperatures. | |
| Inappropriate base | The choice of base is critical. For Buchwald-Hartwig, common bases include NaOt-Bu, KOt-Bu, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. | |
| Presence of Methyl Benzoate as a Major Byproduct | Hydrodehalogenation (Buchwald-Hartwig) | This side reaction competes with the desired amination.[1] Optimizing the catalyst-ligand system can help to suppress this pathway. Trying a different phosphine ligand is a good starting point. |
| Formation of 2-(pyrrolidin-1-yl)benzoic acid | Ester hydrolysis | Ensure anhydrous reaction conditions. If the workup involves aqueous acid or base, minimize the contact time and use dilute solutions at low temperatures. |
| Difficult Purification | Co-eluting byproducts (e.g., diarylamines) | Optimize the column chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization may also be an effective purification method. |
| Inconsistent Results | Reagent quality | Ensure the purity of starting materials, especially the aryl halide and pyrrolidine. The solvent should be anhydrous and degassed. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent batches.
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
DavePhos or similar phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
-
Add methyl 2-bromobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis.
Caption: A troubleshooting decision tree for low product yield.
References
Technical Support Center: Troubleshooting Reactions Involving Methyl 2-(pyrrolidin-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving Methyl 2-(pyrrolidin-1-yl)benzoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions include:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2-(pyrrolidin-1-yl)benzoic acid.
-
Reduction: Reduction of the methyl ester to the corresponding alcohol, (2-(pyrrolidin-1-yl)phenyl)methanol.
-
Amide Coupling: While not a direct reaction of the ester, its hydrolyzed product, 2-(pyrrolidin-1-yl)benzoic acid, is frequently used in amide coupling reactions.
Q2: What is a common method for the synthesis of this compound?
A2: A prevalent method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, such as methyl 2-bromobenzoate, with pyrrolidine in the presence of a suitable palladium catalyst, ligand, and base.[1][2]
Q3: What are the key challenges in purifying this compound and its derivatives?
A3: The tertiary amine functionality in these compounds can lead to tailing and poor separation on silica gel chromatography due to interactions with acidic silanol groups.[3] Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help to mitigate these issues.[3][4] For highly polar derivatives, reversed-phase chromatography or the use of alternative stationary phases like alumina may be necessary.[3][5]
Troubleshooting Guides
Synthesis of this compound via Buchwald-Hartwig Amination
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Pd(OAc)₂ can be unreliable.[1] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For aryl chlorides, more electron-rich and bulky ligands are often required. Screen different ligands like XPhos, RuPhos, or DavePhos.[6] |
| Incorrect Base | The strength of the base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can influence the reaction rate and side product formation. |
| Solvent Issues | Ensure the use of anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation. |
| Reaction Temperature | The reaction may require heating. Optimize the temperature, as insufficient heat can lead to a sluggish reaction, while excessive heat may cause decomposition or side product formation. |
Problem: Presence of significant side products.
| Potential Cause | Suggested Solution |
| Dehalogenation of Aryl Halide | This can occur at high temperatures or with certain catalyst/ligand combinations.[6] Consider using a milder base or a lower reaction temperature. |
| Reaction with Ligand | The ligand itself can sometimes react. Ensure the correct stoichiometry of ligand to palladium is used. |
| Multiple Aminations (if applicable) | If the aryl halide has multiple leaving groups, control the stoichiometry of the amine to favor mono-amination. |
Hydrolysis of this compound
Problem: Incomplete hydrolysis.
| Potential Cause | Suggested Solution |
| Steric Hindrance | The ortho-pyrrolidinyl group can sterically hinder the approach of the hydroxide ion.[7][8] |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Refluxing for several hours is often necessary.[9] |
| Inadequate Base Concentration | Use a higher concentration of NaOH or KOH solution.[9][10] |
| Poor Solubility | The starting material may not be fully soluble in the aqueous base. Adding a co-solvent like THF or MeOH can improve solubility, but be aware that using an alcohol as a co-solvent can lead to transesterification.[11] |
Problem: Formation of an unexpected product.
| Potential Cause | Suggested Solution |
| Transesterification | If using an alcohol (e.g., methanol, ethanol) as a co-solvent, transesterification can occur, leading to the formation of a different ester.[11] Use a non-alcoholic co-solvent like THF or dioxane if solubility is an issue. |
Reduction of this compound with LiAlH₄
Problem: Low yield of the desired alcohol.
| Potential Cause | Suggested Solution |
| Insufficient LiAlH₄ | Esters require two equivalents of hydride for complete reduction.[12] Use a sufficient excess of LiAlH₄. |
| Improper Work-up | The work-up procedure for LiAlH₄ reactions is critical to avoid the formation of aluminum salt emulsions that can trap the product.[13] A common and effective method is the Fieser work-up (sequential addition of water, 15% NaOH solution, and more water). |
| Reaction with Amine | While the tertiary amine is generally stable to LiAlH₄, side reactions can occur under harsh conditions. Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
Problem: Formation of an aldehyde intermediate.
| Potential Cause | Suggested Solution |
| Incomplete Reduction | The reaction proceeds through an aldehyde intermediate.[12] If the reaction is not complete, the aldehyde may be isolated. Ensure sufficient LiAlH₄ and adequate reaction time. |
Amide Coupling of 2-(pyrrolidin-1-yl)benzoic Acid
Problem: Low amide product yield.
| Potential Cause | Suggested Solution |
| Inefficient Coupling Reagent | For sterically hindered carboxylic acids, standard coupling reagents may be inefficient. Consider using more potent reagents like HATU or COMU.[14][15] |
| Incorrect Base | The choice and amount of base (e.g., DIPEA, triethylamine) are crucial. The base neutralizes the acid formed and can influence the rate of epimerization. |
| Poor Solubility of Reactants | Ensure that both the carboxylic acid and the amine are soluble in the reaction solvent (e.g., DMF, DCM). |
Problem: Epimerization of a chiral amine.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize epimerization.[16] |
| Prolonged Reaction Time | Monitor the reaction progress and stop it as soon as the starting materials are consumed. |
| Choice of Coupling Reagent and Additives | Some coupling reagents are more prone to causing epimerization. The addition of additives like HOBt or HOAt can suppress this side reaction.[17] |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials: Methyl 2-bromobenzoate, pyrrolidine, Pd₂(dba)₃, XPhos, sodium tert-butoxide, anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with the addition of 1% triethylamine to the eluent.[3]
-
Hydrolysis of this compound
-
Materials: this compound, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water).
-
Add an aqueous solution of sodium hydroxide (2-4 eq, e.g., 2 M).[9]
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.
-
The product, 2-(pyrrolidin-1-yl)benzoic acid, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Reduction of this compound
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.[13]
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the mixture through Celite, washing the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford (2-(pyrrolidin-1-yl)phenyl)methanol.
-
Amide Coupling of 2-(pyrrolidin-1-yl)benzoic Acid
-
Materials: 2-(pyrrolidin-1-yl)benzoic acid, a primary or secondary amine, HATU, diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).[14][18]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Overall experimental workflow starting from the synthesis of this compound.
Caption: A logical decision tree for troubleshooting failed reactions.
Caption: Example of a G-protein coupled receptor (GPCR) signaling pathway that could be targeted by a drug candidate derived from the core scaffold.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 10. Solved: Show that NaOH was in excess in the alkaline hydrolysis of methyl benzoate. _ _ _ _ _ [Chemistry] [gauthmath.com]
- 11. reddit.com [reddit.com]
- 12. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature | Bentham Science [eurekaselect.com]
- 15. bachem.com [bachem.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate
This technical support guide provides troubleshooting advice and detailed methodologies for the purification of Methyl 2-(pyrrolidin-1-yl)benzoate, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate or methyl 2-bromobenzoate) and pyrrolidine, or methyl 2-aminobenzoate and 1,4-dibromobutane.
-
Byproducts of Side Reactions: This can include N,N-disubstituted products or products from the hydrolysis of the ester functionality to the corresponding carboxylic acid, 2-(pyrrolidin-1-yl)benzoic acid.
-
Residual Solvents: Solvents used in the reaction and workup, such as toluene, DMF, or THF.
-
Reagents: Excess base (e.g., triethylamine, potassium carbonate) or coupling agents.
Q2: My compound is streaking on the silica gel TLC plate. What can I do to get clean spots?
A2: Streaking of amines on silica gel TLC is a common issue due to the interaction of the basic amine with the acidic silica surface. To mitigate this, you can:
-
Add a Competing Amine to the Eluent: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-2%) or a few drops of ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Use a Different Stationary Phase: Consider using TLC plates with an amine-functionalized silica gel or basic alumina, which are more compatible with basic compounds.
Q3: I am trying to purify my product using column chromatography on silica gel, but the recovery is very low. What could be the reason?
A3: Low recovery of basic compounds like this compound from a silica gel column is often due to irreversible adsorption to the acidic stationary phase. Here are some solutions:
-
Mobile Phase Modification: As with TLC, add a competing amine like triethylamine to your eluent. This is a very common and effective strategy.
-
Use of Alternative Stationary Phases: Employing amine-functionalized silica gel or basic alumina for your column chromatography can significantly improve recovery.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography on C18 silica can be a good alternative.
Q4: I attempted to recrystallize my product, but it oiled out instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities. To encourage crystallization, you can:
-
Use a Higher Boiling Point Solvent or a Different Solvent System: A solvent that keeps the compound dissolved at a higher temperature might be necessary. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Further Purification: The presence of impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.
Q5: Can I purify this compound by distillation?
A5: Distillation can be a suitable method for purifying liquids. This compound has a predicted boiling point of around 324°C, which is quite high. Distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation would be necessary to lower the boiling point to a safe temperature. This method is most effective for separating compounds with significantly different boiling points.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on TLC/Column | Interaction of the basic amine with acidic silica gel. | Add 0.1-2% triethylamine or ammonia to the eluent. Use amine-functionalized silica or basic alumina. |
| Low Recovery from Column | Irreversible adsorption of the amine product onto the silica gel. | Use an eluent containing triethylamine. Switch to an amine-functionalized silica or basic alumina column. Consider reverse-phase chromatography. |
| Product "Oils Out" During Recrystallization | Solution is supersaturated above the product's melting point; presence of impurities. | Use a higher boiling point solvent. Allow for slow cooling. Scratch the flask or add a seed crystal. Perform a preliminary purification step like column chromatography. |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities with similar polarity. Hydrolysis of the ester during workup or chromatography. | Optimize the eluent system for better separation. Use a buffered aqueous workup to prevent hydrolysis. Ensure solvents are dry. |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities. Aggregation of the molecule. | Pass the sample through a small plug of silica gel or celite. Dilute the NMR sample. |
Experimental Protocols
Column Chromatography (General Procedure)
This is a general procedure and may require optimization for your specific crude material.
-
Preparation of the Stationary Phase:
-
Choose a stationary phase suitable for basic compounds. Amine-functionalized silica gel is recommended for optimal results. If using standard silica gel, be prepared to add a modifier to the mobile phase.
-
Prepare a slurry of the chosen stationary phase in the initial mobile phase.
-
-
Column Packing:
-
Securely clamp a glass column of appropriate size in a vertical position.
-
Pour the slurry into the column and allow the stationary phase to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for amino esters on silica gel is a mixture of hexanes and ethyl acetate.
-
If using standard silica gel, add 0.5-1% triethylamine to the eluent mixture to prevent streaking and improve recovery.
-
A suggested gradient could be from 95:5 hexanes:ethyl acetate (+1% Et3N) to 70:30 hexanes:ethyl acetate (+1% Et3N).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization (General Procedure)
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
For amino esters, common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.
-
To test solvents, dissolve a small amount of the crude product in a small volume of the potential solvent at its boiling point. If it dissolves completely and then precipitates upon cooling, it is a good candidate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is important to use the minimum volume of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slow cooling.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Data Presentation
Table 1: Example Column Chromatography Conditions for a Structurally Similar Compound (Methyl 4-[2-(1-Pyrrolidinyl)methyl]benzoate)
| Parameter | Value |
| Stationary Phase | Preparative Thin-Layer Chromatography (Silica Gel) |
| Mobile Phase | 89% Hexanes : 9% THF : 2% TEA |
| Reference | Supporting Information from a scientific publication |
Note: This data is for a similar compound and should be used as a starting point for method development for this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the handling, storage, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying purity) | Degradation of the compound due to improper storage. | Store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Minimize freeze-thaw cycles. |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials. | |
| Appearance of new, unidentified peaks in chromatograms during stability studies | The compound is degrading under the experimental conditions. | This is expected in forced degradation studies. The new peaks represent degradation products. Proceed with characterization of these products to understand the degradation pathway. |
| Interaction with excipients or other components in the formulation. | Conduct compatibility studies with individual excipients to identify any interactions. | |
| Low recovery of the compound from aqueous solutions | Hydrolysis of the ester group, especially at non-neutral pH. | Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible. If working at acidic or basic pH is necessary, conduct experiments at lower temperatures and for shorter durations to minimize hydrolysis. |
| Adsorption of the compound onto container surfaces. | Use silanized glassware or low-adsorption plasticware. | |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the pyrrolidine ring or the aromatic system, potentially accelerated by light or air exposure.[1] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when heating.[2][3][4][5][6] Protect from light by using amber vials or storing in the dark. |
| Poor solubility in aqueous media | The compound has limited aqueous solubility. | Use co-solvents such as ethanol, methanol, or acetonitrile to increase solubility.[7] The pH of the solution can also be adjusted; protonation of the pyrrolidine nitrogen at acidic pH may increase solubility. However, be mindful of potential hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(pyrrolidin-1-yl)benzoic acid and methanol.[8]
-
Oxidation: The tertiary amine in the pyrrolidine ring and the electron-rich aromatic ring are potential sites for oxidation.[9] This can be initiated by atmospheric oxygen, light, or oxidizing agents, leading to the formation of N-oxides or hydroxylated aromatic species.
Q2: What are the recommended storage conditions for this compound?
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[10][11][12] This method should be capable of separating the intact this compound from its potential degradation products. Key parameters to monitor include the purity of the main peak and the emergence and growth of any new peaks over time.
Q4: My compound shows signs of degradation even under recommended storage conditions. What could be the cause?
A4: Trace amounts of impurities, such as residual acid or base from the synthesis, can catalyze degradation. Additionally, exposure to air and light during handling can initiate slow degradation processes. For highly sensitive experiments, it is recommended to purify the compound immediately before use and handle it under an inert atmosphere.[2][3][4][5][6]
Q5: Are there any known incompatibilities with common excipients?
Predicted Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound based on its chemical structure.
Caption: Predicted hydrolytic degradation pathway.
Caption: Predicted oxidative degradation pathways.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods.[13][14][15][16][17][18]
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Transfer the solution to a transparent vial. Also, prepare a control sample in an amber vial to protect it from light.
-
Procedure:
-
Expose the transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep the control sample in the same chamber but protected from light.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid compound in a transparent vial.
-
Procedure:
-
Heat the vial in an oven at 80°C for 48 hours.
-
Maintain a control sample at room temperature.
-
-
Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.
Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. fauske.com [fauske.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. scispace.com [scispace.com]
Identifying common byproducts in Methyl 2-(pyrrolidin-1-yl)benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used Buchwald-Hartwig amination method.
Issue 1: Low to No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Catalyst Activation: Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, ensure proper reduction. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. Ligand Degradation: Use fresh, high-quality phosphine ligands. Some ligands are air-sensitive and should be handled under an inert atmosphere. |
| Poor Substrate Quality | Purity Check: Verify the purity of starting materials (methyl 2-bromobenzoate and pyrrolidine) by NMR or GC-MS. Impurities can poison the catalyst. |
| Incorrect Reaction Conditions | Temperature: Optimize the reaction temperature. While typically run at 80-100 °C, some ligand systems may require different temperatures. Solvent: Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices. Base: The choice and quality of the base (e.g., sodium tert-butoxide) are critical. Use a fresh, anhydrous base. The particle size of solid bases can also affect the reaction rate. |
| Incomplete Reaction | Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Presence of Significant Byproducts
Common Byproducts and Identification
| Byproduct | Structure | Identification | Formation Mechanism |
| Methyl Benzoate | C₈H₈O₂ | GC-MS, NMR | Hydrodehalogenation of methyl 2-bromobenzoate. This is a common side reaction in Buchwald-Hartwig amination. |
| 2-(Pyrrolidin-1-yl)benzoic Acid | C₁₁H₁₃NO₂ | LC-MS, NMR | Hydrolysis of the methyl ester of the final product during the reaction or aqueous workup. |
| Biphenyl Dimer | C₁₆H₁₄O₄ | GC-MS, NMR | Homocoupling of two molecules of methyl 2-bromobenzoate. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (typically methyl 2-bromobenzoate) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to methyl benzoate. What is it and how can I minimize it?
A2: This byproduct is likely the result of hydrodehalogenation of your starting material, methyl 2-bromobenzoate. This is a known side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of undergoing amination. To minimize its formation, you can try the following:
-
Optimize Ligand: The choice of phosphine ligand can significantly impact the selectivity. Bulky, electron-rich ligands often suppress hydrodehalogenation.
-
Control Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.
-
Base Selection: The nature and strength of the base can influence the reaction pathway.
Q3: My final product seems to be contaminated with a more polar impurity. What could it be?
A3: A common polar impurity is 2-(pyrrolidin-1-yl)benzoic acid. This can form if the methyl ester of your product is hydrolyzed during the reaction or, more commonly, during the aqueous workup. To avoid this, ensure your workup conditions are not overly acidic or basic for prolonged periods, especially at elevated temperatures.
Q4: How can I purify my final product to remove these byproducts?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound from the common byproducts. A solvent system of ethyl acetate and hexanes is typically effective. To remove the acidic byproduct, 2-(pyrrolidin-1-yl)benzoic acid, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup, before the chromatographic purification.
Q5: What are the key parameters to consider for a successful Buchwald-Hartwig amination in this synthesis?
A5: The key parameters are:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
-
Temperature: Typically in the range of 80-110 °C.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.
Relationship between Reaction Components and Potential Issues
Caption: Factors influencing the formation of common byproducts in the synthesis.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Methyl 2-bromobenzoate with Pyrrolidine
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst
-
A suitable phosphine ligand (e.g., RuPhos, XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox, to an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide.
-
Addition of Reactants: Add methyl 2-bromobenzoate and anhydrous solvent.
-
Degassing: If not in a glovebox, seal the vessel and degas the mixture by three cycles of vacuum and backfilling with an inert gas.
-
Amine Addition: Add pyrrolidine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful of the potential for hydrolysis of the ester during aqueous workup.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: The specific amounts of reagents, catalyst loading, ligand choice, and reaction time should be optimized for each specific setup.
References
Addressing catalyst deactivation in Methyl 2-(pyrrolidin-1-yl)benzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate, primarily through Buchwald-Hartwig amination of a methyl 2-halobenzoate with pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield or incomplete conversion in the synthesis of this compound?
A1: The most frequent issue is the deactivation of the palladium catalyst. This can be caused by several factors, including the presence of impurities in the reactants or solvent, suboptimal reaction conditions (e.g., temperature, base), or inherent instability of the catalytic species.
Q2: How can I identify if my catalyst is deactivating?
A2: Signs of catalyst deactivation include a stalled reaction (no further consumption of starting materials), the formation of palladium black (a black precipitate of elemental palladium), or the appearance of side products. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS can help identify a stalled reaction.
Q3: What are the primary mechanisms of palladium catalyst deactivation in this reaction?
A3: In the context of the Buchwald-Hartwig amination, common deactivation pathways include:
-
Formation of off-cycle, inactive Pd(I) or Pd(0) complexes: Certain ligands or reaction conditions can lead to the formation of stable palladium complexes that do not participate in the catalytic cycle.
-
β-Hydride elimination: This is a potential side reaction that can compete with the desired reductive elimination step, leading to byproducts and catalyst decomposition.[1]
-
Ligand degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to the formation of inactive palladium species.
Q4: Can the choice of ligand impact catalyst stability?
A4: Absolutely. The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., RuPhos, XPhos), are often employed to promote the desired C-N bond formation and suppress deactivation pathways.[1] Bidentate phosphine ligands like BINAP and DPPF have also been shown to improve catalyst stability and reaction rates.[1]
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In principle, it is sometimes possible to regenerate palladium catalysts, particularly if the deactivation is due to the formation of palladium black. However, for homogeneous catalysts used in this type of reaction, in-situ regeneration is often difficult and not practical. It is generally more effective to optimize the reaction conditions to prevent deactivation in the first place. For heterogeneous catalysts, regeneration protocols involving washing or calcination may be possible, depending on the nature of the catalyst and the deactivating species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst | - Ensure the palladium precursor and ligand are of high purity. - Use an appropriate palladium precatalyst. - Optimize the palladium-to-ligand ratio. |
| Impurities in reactants/solvent | - Use freshly distilled and degassed solvents. - Purify the methyl 2-halobenzoate and pyrrolidine. | |
| Incorrect base | - Use a non-coordinating, strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | |
| Reaction stalls before completion | Catalyst deactivation during the reaction | - Lower the reaction temperature. - Use a more robust ligand (e.g., a biarylphosphine ligand). - Add a fresh portion of catalyst and ligand. |
| Insufficient base | - Ensure at least a stoichiometric amount of base is used, and consider a slight excess. | |
| Formation of palladium black | Catalyst decomposition | - Improve the degassing procedure to remove all oxygen. - Use a ligand that better stabilizes the Pd(0) species. - Lower the reaction temperature. |
| Formation of side products | β-Hydride elimination or other side reactions | - Use a ligand designed to promote reductive elimination over β-hydride elimination.[1] - Adjust the reaction temperature and time. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of Methyl 2-Chlorobenzoate with Pyrrolidine
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 2-chlorobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., RuPhos, XPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed toluene to the vessel.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the methyl 2-chlorobenzoate and then the pyrrolidine to the reaction mixture.
-
Seal the reaction vessel and heat it to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Catalyst Deactivation
Caption: A flowchart for troubleshooting catalyst deactivation.
Simplified Catalytic Cycle and Deactivation Pathway
Caption: The Buchwald-Hartwig cycle and potential deactivation routes.
References
How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate in organic solvents
Technical Support Center: Methyl 2-(pyrrolidin-1-yl)benzoate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of this compound in organic solvents.
Troubleshooting Guide: Enhancing Solubility
Users often encounter difficulties in achieving desired concentrations of this compound, particularly in non-polar organic solvents. This guide offers a systematic approach to overcoming these solubility challenges.
Initial Assessment: Solubility Profile
A preliminary analysis of this compound reveals variable solubility across common laboratory solvents. The following table summarizes its approximate solubility at ambient temperature (25°C).
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Observations |
| Hexane | 1.9 | < 1 | Very Poorly Soluble |
| Toluene | 2.4 | ~ 5 | Poorly Soluble |
| Dichloromethane (DCM) | 9.1 | ~ 50 | Moderately Soluble |
| Acetone | 21 | > 100 | Freely Soluble |
| Ethanol | 24.5 | > 100 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 47 | > 200 | Very Soluble |
My compound won't dissolve in my chosen non-polar solvent. What should I do?
Poor solubility in non-polar solvents is a common issue for molecules containing polar functional groups like esters and tertiary amines. A logical workflow can help identify a suitable solvent system.
Experimental Protocols
Here are detailed methods for key solubility enhancement techniques.
1. Solvent Screening
This is the foundational step to identify a suitable solvent or co-solvent.
-
Objective: To qualitatively and quantitatively assess the solubility of this compound in a panel of organic solvents.
-
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials)
-
A selection of solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh a fixed amount of the compound (e.g., 10 mg) into separate, labeled vials.
-
Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the solid has dissolved, add another 10 mg of the compound and repeat the process.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid dissolves or a maximum volume is reached.
-
Calculate the approximate solubility in mg/mL.
-
2. Co-Solvency
If the primary solvent is essential for your experimental conditions but exhibits poor solubility, a co-solvent can be employed.[1][2][3] Co-solvency involves using a water-miscible solvent to enhance the solubility of poorly soluble compounds.[2] This technique can be applied by blending solvents to improve the solubility of a drug.[4]
-
Objective: To increase the solubility of this compound in a poorly-solubilizing solvent by adding a miscible solvent in which it is highly soluble.
-
Materials:
-
Primary solvent (e.g., Toluene)
-
Co-solvent (e.g., Acetone or Ethanol)
-
This compound
-
Glassware for preparing solvent mixtures
-
-
Procedure:
-
Prepare a series of binary solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1 Toluene:Acetone).
-
Determine the solubility of your compound in each mixture using the solvent screening protocol described above.
-
Identify the lowest percentage of co-solvent that achieves the desired concentration.
-
3. pH Modification
The pyrrolidine nitrogen in your compound is basic. Protonating this nitrogen can significantly increase its polarity and, consequently, its solubility in more polar organic solvents. This is a common strategy for increasing the solubility and dissolution rates of acidic and basic drugs.[5]
-
Objective: To enhance solubility by converting the free base form of the compound to a more soluble salt form.
-
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DCM or Ethyl Acetate)
-
Anhydrous solution of an acid (e.g., HCl in diethyl ether or acetic acid)
-
-
Procedure:
-
Suspend the compound in the chosen organic solvent.
-
While stirring, add the acidic solution dropwise.
-
Observe for dissolution. The formation of the hydrochloride or acetate salt should lead to a marked increase in solubility.
-
Use only a slight molar excess of the acid to ensure complete salt formation without introducing a large excess of a potentially reactive reagent.
-
Frequently Asked Questions (FAQs)
Q1: I've dissolved my compound using a co-solvent, but it precipitates when I add another reagent. Why?
This is likely due to an "anti-solvent" effect. Your added reagent may be immiscible with or have a much lower solubilizing capacity for your compound than the co-solvent blend. This effectively shifts the equilibrium, causing your compound to crash out of the solution. To mitigate this, try adding the reagent's solution slowly to the solution of your compound with vigorous stirring.
Q2: Will heating the solvent improve solubility?
Yes, for most compounds, solubility increases with temperature. However, be cautious. This compound, being an ester, could be susceptible to hydrolysis or other degradation pathways at elevated temperatures, especially if acidic or basic impurities are present. Always test for thermal stability on a small scale first.
Q3: Can I use sonication to help dissolve my compound?
Sonication is an excellent technique for aiding dissolution.[6] The ultrasonic waves help to break down solid agglomerates and increase the interaction between the solvent and the surface of the solid particles, which can accelerate the dissolving process. It is often used in conjunction with the other methods described above.
Q4: Does particle size affect how quickly my compound dissolves?
Absolutely. Reducing the particle size of your compound increases its surface area, which generally leads to a faster rate of dissolution.[4][7] If you have a coarse crystalline material, grinding it into a fine powder before attempting to dissolve it can significantly speed up the process.
Q5: Are there any structural modifications I can consider for future analogs to improve solubility?
Yes, strategic structural modifications can greatly enhance solubility. For amine-containing compounds, introducing polar groups or groups that disrupt crystal packing can be effective.[8] For example, incorporating a hydroxyl group or a short polyethylene glycol (PEG) chain elsewhere on the molecule could improve solubility in a wider range of solvents without drastically altering the core structure.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Co-solvency: Significance and symbolism [wisdomlib.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. quora.com [quora.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate
This guide provides a detailed analysis of the functional groups present in Methyl 2-(pyrrolidin-1-yl)benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. For researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies and compares them with related compounds to aid in spectral interpretation and characterization.
Overview of Functional Groups
This compound is a molecule comprised of three key structural features, each contributing distinct peaks to its infrared spectrum:
-
Aromatic Ring: The benzene ring substituted at positions 1 and 2.
-
Ester Group: A methyl ester (-COOCH₃) attached to the aromatic ring.
-
Tertiary Amine: A pyrrolidine ring attached to the aromatic ring at the second position.
The presence of these groups, particularly the aromatic ester and the tertiary amine, gives rise to a characteristic spectroscopic fingerprint.
Comparative FTIR Data
To effectively identify the characteristic peaks of this compound, its predicted spectrum is compared with the experimentally determined spectra of two primary analogues: Methyl benzoate and Pyrrolidine. This comparison allows for the assignment of specific vibrational modes.
Table 1: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Predicted) | Methyl Benzoate (Experimental) | Pyrrolidine Derivative (Experimental Context) |
| Aromatic Ring | C-H Stretch | 3100-3000 | ~3030[1] | - |
| C=C Stretch | 1600-1450 | 1600-1450 | - | |
| Ester Group | C=O Stretch | 1725-1710 | 1730-1715[2] | - |
| C-C-O Asymmetric Stretch | 1300-1250 | ~1280[2] | - | |
| O-C-C Symmetric Stretch | 1130-1100 | 1130-1100[2] | - | |
| Pyrrolidine Ring | C-H Stretch (Aliphatic) | 2990-2850 | - | 2968, 2888 (from 2-pyrrolidone)[3] |
| Amine Group | C-N Stretch | 1250-1180 | - | ~1302 (CCN stretch from 2-pyrrolidone)[3] |
Note: Data for this compound is predicted based on characteristic group frequencies. Experimental data for analogues are sourced from cited literature.
Analysis of Key Spectral Regions:
-
Carbonyl (C=O) Stretch: The most intense and easily identifiable peak for an aromatic ester is the C=O stretch, which is expected to appear in the 1725-1710 cm⁻¹ range. This is slightly lower than a saturated ester due to conjugation with the aromatic ring.[1][4] For Methyl benzoate, this peak is observed around 1725 cm⁻¹.[2]
-
C-O Stretches: Aromatic esters typically display two strong C-O stretching bands.[4] Following the "Rule of Three" for aromatic esters, these are an asymmetric C-C-O stretch (around 1310-1250 cm⁻¹) and a symmetric O-C-C stretch (1130-1100 cm⁻¹).[2]
-
C-H Stretches: Two types of C-H stretching vibrations will be present: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the pyrrolidine ring and the methyl ester group, which appear just below 3000 cm⁻¹.[5]
-
C-N Stretch: The tertiary amine C-N stretch is expected in the fingerprint region, typically of medium intensity, between 1250 cm⁻¹ and 1020 cm⁻¹.[6]
Experimental Protocol: FTIR Spectroscopy
This section provides a standard procedure for acquiring the FTIR spectrum of a solid organic compound like this compound.
Objective: To obtain a high-quality infrared spectrum of the analyte for functional group identification.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Spatula and weighing paper
-
Sample: this compound (solid)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Gently mix the sample and KBr with the pestle. Then, grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan. This will measure the spectrum of the ambient environment (e.g., CO₂, water vapor) and the KBr beam splitter, which will be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical parameters are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to elucidate the molecular structure.
-
Visualization of Experimental Workflow
The logical flow of the FTIR analysis process, from sample preparation to final data interpretation, is illustrated below.
Caption: Workflow for FTIR Analysis using the KBr Pellet Method.
References
- 1. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-([2-(PROPAN-2-YL)PYRROLIDIN-1-YL]METHYL)BENZOIC ACID Spectrum_Chemical Cloud Database [chemcd.com]
A Comparative Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate and Other Benzoate Esters for Research and Development
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. Benzoate esters, a class of aromatic compounds, have garnered significant interest due to their diverse biological activities and established presence in both natural and synthetic compounds. This guide provides a detailed comparison of Methyl 2-(pyrrolidin-1-yl)benzoate with other simple benzoate esters, namely Methyl benzoate, Ethyl benzoate, and Propyl benzoate. The objective is to highlight the key differences in their physicochemical properties and biological activities, supported by experimental data and protocols to aid in future research endeavors.
Physicochemical Properties: A Tabular Comparison
The substitution of a pyrrolidinyl group at the ortho position of the benzene ring in this compound significantly influences its physicochemical properties compared to unsubstituted alkyl benzoates. This is primarily due to the introduction of a tertiary amine group, which increases the molecule's polarity and potential for hydrogen bonding. The following table summarizes the key physicochemical properties of these compounds.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate | Propyl Benzoate |
| Molecular Formula | C₁₂H₁₅NO₂[1][2] | C₈H₈O₂[3] | C₉H₁₀O₂ | C₁₀H₁₂O₂[4][5] |
| Molecular Weight | 205.25 g/mol [1][2] | 136.15 g/mol [3] | 150.17 g/mol | 164.20 g/mol [5][6] |
| Boiling Point (°C) | 324.2 ± 25.0 (Predicted)[1][2] | 199.6[3] | 212 | 230[4] |
| Melting Point (°C) | Not available | -12.5[3] | -34 | -51.6[4] |
| Density (g/cm³) | 1.128 ± 0.06 (Predicted)[1][2] | 1.0837[3] | 1.045 | 1.0230[4] |
| pKa | 4.33 ± 0.40 (Predicted)[1][2] | Not applicable | Not applicable | Not applicable |
| Solubility | Not available | Poorly soluble in water, miscible with organic solvents[3] | Almost insoluble in water, miscible with most organic solvents | Insoluble in water, soluble in alcohol and oils[7] |
Biological Activities and Potential Applications
Benzoate esters exhibit a wide range of biological activities. While specific experimental data for this compound is limited, the activities of related compounds suggest potential areas of investigation.
Methyl Benzoate: This simple ester is a naturally occurring compound found in various plants and is known for its pleasant smell.[3] It serves as an attractant for certain insects, such as orchid bees.[3] Furthermore, it has demonstrated insecticidal and fumigant properties against various agricultural and stored product pests.
Ethyl and Propyl Benzoate: These esters are also utilized in the fragrance and food industries.[4][7] Propyl benzoate, in particular, is used as a synthetic flavoring agent and possesses antimicrobial properties, leading to its use as a preservative in cosmetics.[4][7]
Substituted Benzoates: The introduction of substituents onto the benzene ring can dramatically alter the biological activity of benzoate esters. For instance, a study on a series of 4-aminobenzoate derivatives, structurally related to local anesthetics like tetracaine, revealed that these compounds exhibit significant local anesthetic effects with low acute toxicity.[8] This suggests that the pyrrolidinyl substituent in this compound could confer interesting pharmacological properties. The nitrogen-containing pyrrolidine ring may enhance interactions with biological targets and improve pharmacokinetic profiles.
Some studies have also pointed to the potential for substituted benzoic acid derivatives to act as enzyme inhibitors, for example, against protein phosphatase Slingshot, which is involved in cytoskeleton dynamics.[9] Additionally, sodium benzoate has been investigated for its potential therapeutic uses in disorders related to the nervous system.[10]
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction between methyl 2-fluorobenzoate and pyrrolidine.
Materials:
-
Methyl 2-fluorobenzoate
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of methyl 2-fluorobenzoate (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Antimicrobial Susceptibility Testing
This protocol describes a general method for assessing the antimicrobial activity of the synthesized benzoate esters using a broth microdilution assay.
Materials:
-
Synthesized benzoate esters (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle solvent)
Procedure:
-
Prepare a stock solution of each benzoate ester in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strains.
-
Add the microbial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that inhibits visible microbial growth.
-
Alternatively, measure the optical density at 600 nm using a plate reader to quantify microbial growth.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential enzyme inhibition signaling pathway.
References
- 1. 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER | 124005-05-6 [amp.chemicalbook.com]
- 2. 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER CAS#: 124005-05-6 [amp.chemicalbook.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Propyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Propyl Benzoate | C10H12O2 | CID 16846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Propyl benzoate (CAS 2315-68-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. PROPYL BENZOATE | 2315-68-6 [chemicalbook.com]
- 8. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrrolidine-Benzoate Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's structure and its biological activity is paramount. While specific structure-activity relationship (SAR) studies on Methyl 2-(pyrrolidin-1-yl)benzoate analogs are not extensively documented in publicly available literature, this guide provides a comparative framework based on the well-established SAR of structurally related pyrrolidine-containing molecules. This document serves as a predictive guide for researchers interested in exploring this chemical scaffold for therapeutic applications.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile anchor for various functional groups.[1][2] Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties.[2] This guide will explore potential SAR trends, provide detailed experimental protocols for evaluating such analogs, and visualize key concepts and workflows.
Comparative Analysis of Hypothetical Analogs
To illustrate potential SAR trends, the following table presents a hypothetical series of this compound analogs. The predicted activity is based on general principles derived from SAR studies of other pyrrolidine-containing compounds, such as NAAA inhibitors and various CNS-active agents.[3] Key areas for modification include the benzoate ring (Ring A) and the pyrrolidine ring (Ring B).
| Compound ID | R1 (Ring A Substitution) | R2 (Ring B Substitution) | Predicted Target Interaction/Activity Trend | Rationale based on Analogous Series |
| Parent | H | H | Baseline Activity | Unsubstituted core scaffold. |
| A-1 | 4-Cl | H | Potentially Increased Potency | Halogen substitutions can enhance binding affinity through hydrophobic or halogen bond interactions.[3] |
| A-2 | 4-OCH3 | H | May Increase Potency/Alter Selectivity | Electron-donating groups can influence electronic properties and metabolic stability. |
| A-3 | 4-CF3 | H | Potentially Increased Potency & Metabolic Stability | Trifluoromethyl groups are often used to block metabolic sites and can enhance binding. |
| B-1 | H | (R)-3-OH | Potential for New H-Bonding Interactions/Improved Selectivity | Introduction of a hydroxyl group can form new hydrogen bonds with the target protein. Stereochemistry is often crucial for activity.[1] |
| B-2 | H | (S)-3-OH | Potentially Different Activity/Selectivity from R-isomer | The spatial orientation of substituents can lead to different binding modes.[1] |
| B-3 | H | 3,3-di-F | May Alter pKa and Conformation | Gem-difluoro substitution can influence the electronics and conformation of the pyrrolidine ring. |
Disclaimer: The predicted activities in this table are illustrative and intended to guide analog design. Actual biological activity must be confirmed through experimental testing.
Experimental Protocols
The biological evaluation of this compound analogs would likely involve assessing their interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters, which are common targets for pyrrolidine-containing CNS agents.
Radioligand Binding Assay for GPCR Target Engagement
This protocol determines the binding affinity of the test compounds for a specific GPCR expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)
-
Test compounds (analogs of this compound)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters and a cell harvester
Procedure:
-
Membrane Preparation: Culture the GPCR-expressing cells to confluence. Harvest the cells, homogenize them in ice-cold membrane preparation buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the test compounds to inhibit the reuptake of neurotransmitters by their respective transporters (e.g., Dopamine Transporter - DAT, Serotonin Transporter - SERT).[1][4]
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK-hDAT cells).[1]
-
Krebs-HEPES buffer (KHB).[4]
-
Radiolabeled neurotransmitter (e.g., [3H]-dopamine).[4]
-
Test compounds.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: On the day of the experiment, wash the cells with KHB. Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound or vehicle control.[4]
-
Uptake Initiation: Initiate neurotransmitter uptake by adding KHB containing a fixed concentration of the radiolabeled neurotransmitter (e.g., 200 nM [3H]-dopamine).[4]
-
Incubation: Incubate at room temperature for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[4]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.[4]
-
Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.[4]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate complex processes and relationships in SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes to Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2-(piperidin-1-yl)benzoate. These compounds are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The choice of the secondary amine, pyrrolidine or piperidine, can significantly influence the reaction conditions, yields, and impurity profiles. This document outlines the primary synthetic methodologies, presents available experimental data, and offers detailed protocols for the preparation of these target molecules.
Introduction
The synthesis of N-arylated amino acid esters is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry. This compound and Methyl 2-(piperidin-1-yl)benzoate are two such compounds that serve as key building blocks. The core challenge in their synthesis lies in the formation of the C-N bond between the aromatic ring of the methyl benzoate moiety and the nitrogen atom of the cyclic secondary amine. Two principal strategies are employed for this purpose: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Synthetic Methodologies
The two most viable methods for the synthesis of the title compounds are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.[1] It typically involves the reaction of an aryl halide (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence reaction times and yields.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile (the amine) on an aromatic ring that is activated by an electron-withdrawing group. In the case of methyl benzoates, the ester group provides some activation, but the reaction generally requires a good leaving group (like fluorine) on the aromatic ring and often proceeds under harsher conditions than the Buchwald-Hartwig amination.
Comparative Synthesis Data
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Methyl 2-bromobenzoate | Methyl 2-fluorobenzoate |
| Amine | Pyrrolidine or Piperidine | Pyrrolidine or Piperidine |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos) | Strong base (e.g., K₂CO₃, NaH) |
| Typical Yields | 60-95% | 40-70% |
| Reaction Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Key Advantages | Milder reaction conditions, higher yields, broader substrate scope.[1] | Does not require a transition metal catalyst, potentially lower cost. |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for metal contamination in the final product. | Often requires more forcing conditions, may have lower yields and more side products. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and Methyl 2-(piperidin-1-yl)benzoate via the Buchwald-Hartwig amination, which is generally the preferred method due to its higher efficiency and milder conditions.
Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene, methyl 2-bromobenzoate (1.0 equivalent), and pyrrolidine (1.2 equivalents) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
A mixture of methyl 2-bromobenzoate (1.0 equivalent), piperidine (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and RuPhos (4 mol%) in anhydrous toluene is prepared in a sealed tube.
-
The reaction mixture is heated to 110 °C and stirred for 18-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield Methyl 2-(piperidin-1-yl)benzoate.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and experimental workflows for the synthesis of the target compounds.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: Simplified pathway for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
Both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable methods for the synthesis of this compound and Methyl 2-(piperidin-1-yl)benzoate. However, the Buchwald-Hartwig amination generally offers superior yields and proceeds under milder conditions, making it the more attractive option for many applications, despite the cost of the catalyst system. The choice between pyrrolidine and piperidine as the nucleophile may necessitate minor adjustments to the reaction conditions, such as the choice of ligand and base, to optimize the yield and purity of the desired product. For large-scale synthesis, the cost and potential for metal contamination associated with the Buchwald-Hartwig reaction may warrant investigation into optimizing the SNAr pathway. Researchers should consider these factors when selecting a synthetic route for their specific needs.
References
A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate
Introduction
In the realm of scientific research and pharmaceutical development, the purity of a synthesized compound is paramount. For a molecule like Methyl 2-(pyrrolidin-1-yl)benzoate, which serves as a crucial intermediate or a potential bioactive agent, ensuring its purity is not merely a quality control step but a fundamental requirement for reliable and reproducible experimental outcomes. Impurities, even in trace amounts, can significantly alter the compound's physical, chemical, and biological properties, leading to misleading data and potentially compromising the safety and efficacy of a final drug product.[1]
This guide provides a comprehensive comparison of various analytical methods for validating the purity of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven comparisons to aid in the selection of the most appropriate validation techniques.
Overview of Analytical Techniques for Purity Determination
A variety of instrumental methods are available to assess the purity of a synthesized organic compound. These techniques can be broadly categorized as chromatographic, spectroscopic, and physical property-based methods. The choice of method depends on the desired level of purity, the nature of potential impurities, and the available resources.[2][]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are extensively used for the separation, quantification, and purity analysis of organic compounds.[4] They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and can be used to identify and, in some cases, quantify impurities.[4]
-
Physical and Thermal Analysis: Classic methods like melting point determination and more advanced techniques such as Differential Scanning Calorimetry (DSC) can also provide an indication of purity.[][5]
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical method is a critical decision. The following table summarizes and compares the key performance characteristics of the most common techniques used for purity validation.
| Method | Principle | Information Provided | Sensitivity | Quantitative/Qualitative | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Retention time, peak area (concentration), presence of other components. | High (ppb to ppm) | Quantitative | High resolution, widely applicable, robust for routine analysis.[6] | Requires soluble samples, method development can be time-consuming. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Chemical structure, presence of impurities with distinct proton signals, relative molar ratios. | Moderate | Quantitative (qNMR)[7][8] | Provides structural confirmation, non-destructive, relatively fast for known compounds. | Insensitive to impurities without protons or with overlapping signals.[2] |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Molecular weight of the compound and impurities, structural information from fragmentation. | Very High (ppt to ppb)[1] | Quantitative[9] | Exceptional sensitivity and specificity, excellent for trace impurity detection.[1] | High cost of instrumentation, matrix effects can cause ion suppression.[9] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, C-N, aromatic rings).[10] | Moderate | Primarily Qualitative | Fast, non-destructive, good for confirming functional group identity.[11] | Not suitable for quantifying purity, complex spectra can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Elemental composition. | Moderate | Quantitative | Confirms the empirical formula of the bulk sample. | Does not detect isomeric impurities or those with the same elemental composition.[5] |
| DSC | Measurement of heat flow into or out of a sample as a function of temperature. | Melting point, heat of fusion, purity (for >98% pure samples). | Low | Quantitative (for high purity) | Small sample size, provides thermodynamic data.[] | Not suitable for thermally unstable compounds or for samples with significant impurities. |
Mandatory Visualizations
The following diagrams illustrate the logical workflows involved in the purity validation process.
Caption: A typical workflow for the synthesis, purification, and purity validation of an organic compound.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 11. journalwjbphs.com [journalwjbphs.com]
A Comparative Analysis of Computational and Experimental Data for Methyl 2-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of computationally predicted and experimentally determined data for the compound Methyl 2-(pyrrolidin-1-yl)benzoate. Due to the limited availability of published experimental data for this specific molecule, this document leverages robust in silico prediction methodologies to offer insights into its physicochemical properties, spectroscopic signatures, and potential pharmacokinetic profile. The guide also outlines standard experimental protocols for the determination of these properties, providing a framework for future laboratory investigations.
Data Presentation
Physicochemical and Pharmacokinetic Properties (Predicted)
Computational predictions for key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were generated using the SwissADME and preADMET online tools. These platforms utilize established algorithms and models to estimate the behavior of small molecules in biological systems.
| Property | Predicted Value | Prediction Tool |
| Physicochemical Properties | ||
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| LogP (Consensus) | 2.35 | SwissADME |
| Water Solubility | Moderately soluble | SwissADME |
| pKa (most basic) | 8.95 | preADMET |
| Pharmacokinetics (ADME) | ||
| Gastrointestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
| Toxicity | ||
| Ames Test | Non-mutagenic | preADMET |
| hERG I Inhibitor | Low risk | preADMET |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | dd | 1H | Ar-H |
| 7.40 | td | 1H | Ar-H |
| 7.05 | t | 1H | Ar-H |
| 6.90 | d | 1H | Ar-H |
| 3.85 | s | 3H | O-CH₃ |
| 3.30 | t | 4H | N-CH₂ (pyrrolidine) |
| 2.00 | m | 4H | CH₂ (pyrrolidine) |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 168.5 | C=O (ester) |
| 152.0 | Ar-C |
| 132.5 | Ar-C |
| 130.0 | Ar-C |
| 122.0 | Ar-C |
| 118.0 | Ar-C |
| 115.5 | Ar-C |
| 52.0 | O-CH₃ |
| 50.0 | N-CH₂ (pyrrolidine) |
| 25.5 | CH₂ (pyrrolidine) |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1720 | Strong | C=O stretch (ester) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (ester) |
| 1180 | Medium | C-N stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Procedure:
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass and elemental composition.
-
Visualization
Caption: Workflow for the comparative analysis of computational and experimental data.
Comparative biological activity of Methyl 2-(pyrrolidin-1-yl)benzoate derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of various derivatives containing a pyrrolidine moiety, with a focus on their potential as anticancer and neurological agents. While direct comparative data for Methyl 2-(pyrrolidin-1-yl)benzoate derivatives are limited in the public domain, this guide synthesizes available quantitative data from structurally related pyrrolidinone and other pyrrolidine-containing compounds to provide a valuable reference for researchers in the field.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of several classes of pyrrolidine derivatives against various targets.
Table 1: Anticancer Activity of Pyrrolidinone Derivatives
| Compound Class | Derivative | Cell Line | Assay | Activity (EC₅₀/IC₅₀) | Reference |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | MTT | 2.50 ± 0.46 µM | [1] |
| PPC-1 (Prostate) | MTT | 3.63 ± 0.45 µM | [1] | ||
| MDA-MB-231 (Breast) | MTT | 5.10 ± 0.80 µM | [1] | ||
| Panc-1 (Pancreatic) | MTT | 5.77 ± 0.80 µM | [1] | ||
| Benzoxazole-Pyrrolidin-2-one | 4-NO₂ derivative (Compound 19) | SNB-75 (CNS Cancer) | % Growth Inhibition | 35.49% | [2] |
| 4-SO₂NH₂ derivative (Compound 20) | SNB-75 (CNS Cancer) | % Growth Inhibition | 31.88% | [2] |
Table 2: Neurological Activity of Pyrrolidine Derivatives
| Compound Class | Derivative | Target | Assay | Activity (Kᵢ/IC₅₀) | Reference |
| Arylpiperazine-Pyrrolidin-2-one | 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α₁-Adrenoceptor | Radioligand Binding | pKᵢ = 7.13 | |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α₂-Adrenoceptor | Radioligand Binding | pKᵢ = 7.29 | ||
| Benzothiazole-Pyrrolidine | (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) (Compound 3s) | Histamine H₃ Receptor | Radioligand Binding | Kᵢ = 0.036 µM | [3] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 6.7 µM | [3] | ||
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC₅₀ = 2.35 µM | [3] | ||
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC₅₀ = 1.6 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
96-well microplates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ values.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[8][9][10]
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radiolabeled ligand (e.g., [¹²⁵I]-(–)iodocyanopindolol for β-adrenoceptors)[8]
-
Unlabeled test compounds
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude cell membrane fractions from tissues or cultured cells expressing the receptor of interest.[8][9]
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a binding buffer.[9][10]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[9]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways potentially modulated by pyrrolidine derivatives and a typical experimental workflow are provided below.
Caption: PI3K/Akt/mTOR and MAPK/ERK signaling pathways in cancer.
Caption: Neurotransmitter reuptake inhibition by CNS-active compounds.
Caption: Workflow for biological activity screening.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(pyrrolidin-1-yl)benzoate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(pyrrolidin-1-yl)benzoate. The following procedures are based on the known hazards of structurally similar compounds, including methyl benzoate and N-substituted aromatic esters, in the absence of a specific Safety Data Sheet (SDS) for the title compound. Researchers, scientists, and drug development professionals should use this information to establish safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation based on data from analogous compounds.[1][2] Appropriate PPE is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides chemical resistance to aromatic and amine compounds. Always inspect gloves for integrity before use and dispose of them after handling the chemical. |
| Eye Protection | Chemical safety goggles. | Protects against splashes and vapors. |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Chemical-resistant lab coat. | Protects against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes inhalation of potentially harmful vapors. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential to ensure laboratory safety.
Operational Workflow:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Keep the container tightly sealed.
-
-
Preparation and Handling:
-
All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with skin and eyes by wearing the recommended PPE.
-
Prevent the formation of aerosols or mists.[1]
-
-
Experimental Use:
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain. |
| Contaminated Labware | Rinse glassware with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. After thorough cleaning, the glassware can be reused. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as solid hazardous waste. |
| Spill Debris | All materials used to clean up a spill should be placed in a sealed, labeled container and disposed of as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations.[4]
Visualizations
The following diagrams illustrate the key safety workflows for handling this compound.
Caption: PPE Selection Workflow.
Caption: Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
